molecular formula C17H28N4O7S B10754300 Timolol Maleate CAS No. 58731-98-9

Timolol Maleate

Cat. No.: B10754300
CAS No.: 58731-98-9
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-NWASOUNVSA-N
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Description

Timolol Maleate is a potent, non-selective beta-adrenergic receptor antagonist widely utilized in biochemical and pharmacological research. Its primary research value lies in its well-characterized mechanism of action, where it competitively blocks catecholamine binding at both β1- and β2-adrenergic receptors, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This action makes it an indispensable tool for investigating adrenergic signaling pathways in vitro and in vivo.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-NWASOUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33305-95-2, 26839-75-8 (Parent)
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Timolol maleate [USAN:USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3047504
Record name Timolol maleate salt
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Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60469-65-0, 26921-17-5
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Timolol maleate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Timolol maleate [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost mixture with timolol
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Record name Timolol maleate salt
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Record name (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate
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Record name TIMOLOL MALEATE
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Molecular and Pharmacological Characterization of Timolol Maleate

Stereochemical Investigations and Enantiomeric Profiling of Timolol (B1209231) Maleate (B1232345)

The stereochemistry of timolol is crucial to its pharmacological activity. The molecule contains a single chiral center in its aryloxypropanolamine side chain, leading to the existence of two enantiomers, (S)-timolol and (R)-timolol. The beta-blocking activity is predominantly associated with the (S)-enantiomer.

Enantioselective Synthesis and Resolution Methodologies

The synthesis of enantiomerically pure (S)-timolol is a key focus in its production. Various strategies have been developed to achieve high enantiomeric purity.

Biocatalytic routes have also been explored. An asymmetric reduction of an intermediate haloketone using baker's yeast can yield the corresponding optically active halohydrin (87% ee), which can then be converted to either the (R)- or (S)-enantiomer of timolol. researchgate.netnih.gov Asymmetric dihydroxylation has also been employed, though with a more modest enantiomeric excess of 56%. researchgate.net

Resolution Methodologies: Classical resolution methods involve the formation of diastereomeric salts. Racemic timolol can be resolved using d-tartaric acid, leading to the precipitation of one diastereomer, which can then be hydrolyzed to yield the desired enantiomer. derangedphysiology.com

Chromatographic techniques are widely used for the analytical and preparative separation of timolol enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method. Cellulose-based CSPs, such as Chiralcel OD, have proven effective in resolving timolol enantiomers. capes.gov.brnih.gov The mobile phase composition, including the type and concentration of alcohol and amine modifiers, as well as the column temperature, can be optimized to achieve high resolution. Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been shown to provide rapid and efficient separation of timolol enantiomers. ahajournals.org

Table 1: Methodologies for Enantioselective Synthesis and Resolution of Timolol

Method Key Reagent/Technique Enantiomeric Excess (ee) / Resolution Reference
Enantioselective Synthesis
Kinetic Resolution Chiral Co-salen catalyst 98% ee researchgate.net
Hydrolytic Kinetic Resolution Jacobsen catalyst 90% ee researchgate.net
Biocatalytic Reduction Baker's yeast 87% ee researchgate.netnih.gov
Asymmetric Dihydroxylation - 56% ee researchgate.netarvojournals.org
Resolution
Classical Resolution d-tartaric acid High optical purity derangedphysiology.com
Chiral HPLC Chiralcel OD column Resolution factor > 4 capes.gov.brnih.gov
Chiral SFC Chiral stationary phase Fast separation ahajournals.org

Chiral Recognition and Stereospecific Molecular Interactions

The ability to separate timolol enantiomers relies on the differential interactions between each enantiomer and a chiral selector. The "three-point interaction model" is a fundamental concept in explaining chiral recognition, requiring at least three points of interaction, with at least one being stereochemically dependent. nih.gov

In the context of chromatographic separation on cellulose-based chiral stationary phases, the primary interactions responsible for chiral recognition of beta-blockers like timolol are hydrogen bonding and π-π interactions. arvojournals.orgexcelleratebio.com The hydroxyl group on the chiral center of timolol can form a hydrogen bond with the carbonyl group of the carbamate (B1207046) derivative on the chiral stationary phase. arvojournals.org Additionally, the aromatic portion of the timolol molecule can engage in π-π stacking interactions with the phenyl groups of the CSP. excelleratebio.com The different spatial arrangement of the substituents around the chiral center of the (S)- and (R)-enantiomers leads to a difference in the stability of the diastereomeric complexes formed with the chiral selector, allowing for their separation.

Molecular imprinting is another technique that relies on stereospecific interactions. Molecularly imprinted polymers (MIPs) created using (S)-timolol as a template can selectively rebind the (S)-enantiomer with higher affinity, enabling the chromatographic separation of the racemate. researchgate.netebi.ac.uk

Receptor Binding Kinetics and Thermodynamics

Timolol exerts its pharmacological effects by binding to beta-adrenergic receptors (β-ARs). Its interaction with these receptors can be characterized by its affinity, selectivity, kinetics, and the thermodynamic driving forces of the binding process.

Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling

Timolol is classified as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. capes.gov.brahajournals.org However, radioligand binding studies have revealed a slight selectivity for the β2 subtype.

Studies using human β-adrenoceptor subtypes expressed in CHO cells have determined the inhibitor constant (Ki) values for (S)-timolol. The Ki values are reported to be 1.97 nM for the β1 receptor and 2.0 nM for the β2 receptor, indicating high affinity for both subtypes with near equal potency. nih.govresearchgate.net Another study reports that timolol is 26-fold more selective for the β2-adrenoceptor. researchgate.netnih.gov In rabbit ciliary processes, where β2 receptors are predominant, timolol has shown high affinity. researchgate.net The R-enantiomer of timolol is significantly less potent, with one report indicating it is 49 times less potent than the S-enantiomer at the β2-adrenoceptor.

Table 2: Affinity of (S)-Timolol for Human Beta-Adrenergic Receptor Subtypes

Receptor Subtype Ki (nM) Selectivity Reference
β1 1.97 Non-selective (slight β2 preference) nih.govresearchgate.net
β2 2.0 Non-selective (slight β2 preference) nih.govresearchgate.net
- - 26-fold β2-selective researchgate.netnih.gov

Ligand-Receptor Association and Dissociation Kinetics

The binding of timolol to soluble beta-adrenergic receptors has been found to be largely independent of temperature and is characterized as being entropy-driven with a small contribution from enthalpy changes. nih.gov This thermodynamic profile is consistent with a hydrophobic interaction between timolol and the receptor. nih.gov In contrast, the binding of agonists is typically enthalpy-driven. nih.gov This suggests that the hydrophobic parts of the timolol molecule play a crucial role in its binding to the receptor pocket.

Allosteric Modulation and Receptor Conformation Studies

Ligand binding to a G-protein coupled receptor (GPCR) like the β2-adrenergic receptor can induce or stabilize specific conformational states of the receptor. Timolol, as an inverse agonist, is understood to stabilize an inactive conformation of the β2AR.

Studies using techniques like amide hydrogen/deuterium exchange (HDX) coupled with mass spectrometry have shown that the binding of inverse agonists, including timolol, leads to increased stability of the receptor, particularly in the intracellular regions where G-proteins bind, when compared to the apo (unliganded) receptor or agonist-bound receptor. Molecular dynamics simulations have also been used to study the conformational changes of the β2AR upon ligand binding. These studies suggest that in the presence of inverse agonists like timolol, the receptor adopts an inactive conformation characterized by the formation of an "ionic lock" between specific residues, which is disrupted upon agonist binding.

Furthermore, timolol can be involved in allosteric modulation. For example, cholesterol has been shown to act as a negative allosteric modulator of the β2AR by binding to its surface, which can increase the receptor's affinity for timolol. Timolol has also been shown to participate in allosteric interactions when the β2AR forms a heterodimer with the oxytocin (B344502) receptor, where pretreatment with timolol can attenuate the signaling of the oxytocin receptor.

Downstream Cellular and Biochemical Signaling Pathways

The interaction of timolol with beta-adrenergic receptors initiates a cascade of intracellular events that ultimately manifest as its therapeutic effects. These pathways are complex and involve the modulation of various second messengers and effector proteins.

G-Protein Coupled Receptor Signal Transduction Mechanisms

Beta-adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs). bmbreports.orgkoreascience.kr When a catecholamine binds to a beta-adrenergic receptor, it induces a conformational change that activates an associated G-protein, specifically the stimulatory G-protein (Gs). nih.govrevespcardiol.orgrevespcardiol.org This activation leads to the dissociation of the Gs alpha subunit, which then goes on to activate other downstream effectors. revespcardiol.org

Timolol, as a beta-blocker, antagonizes this process. By binding to the receptor, it prevents the conformational change necessary for Gs protein activation, thus inhibiting the entire signaling cascade. nih.gov Some research suggests that certain beta-blockers, including timolol, can act as inverse agonists, meaning they can reduce the basal, or spontaneous, activity of the receptor even in the absence of an agonist. nih.gov The efficacy of this inverse agonism can be influenced by the state of the receptor; for instance, agonist-promoted desensitization can enhance the inhibitory action of some inverse agonists. nih.gov

Furthermore, the concept of "biased agonism" or "functional selectivity" has emerged, suggesting that a single GPCR can couple to different G-proteins and activate distinct signaling pathways. revespcardiol.orgrevespcardiol.org Some beta-blockers have been shown to exhibit biased agonism, acting as antagonists for the Gs-cAMP pathway while simultaneously acting as partial agonists for other pathways, such as the ERK/MAPK pathway. revespcardiol.orgresearchgate.net This ligand-directed signaling adds a layer of complexity to the pharmacological profile of drugs like timolol. revespcardiol.org

Adenylyl Cyclase Modulation and Cyclic AMP Regulation

A primary downstream effector of the activated Gs alpha subunit is the enzyme adenylyl cyclase. nih.govnih.gov Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. bmbreports.orgkoreascience.krnih.gov

Timolol's blockade of beta-adrenergic receptors prevents the Gs-mediated activation of adenylyl cyclase. nih.govnih.gov This leads to a decrease in the intracellular concentration of cAMP. bmbreports.orgnih.govarvojournals.org In the ciliary body of the eye, this reduction in cAMP is believed to be a key mechanism by which timolol reduces the production of aqueous humor, the fluid that maintains intraocular pressure. bmbreports.orgnih.govpatsnap.com Studies have shown that timolol inhibits adenylyl cyclase activity in the iris-ciliary body and trabecular meshwork. nih.gov

However, the relationship between timolol, cAMP, and its physiological effects is not always straightforward. Some studies have reported that timolol can act in a cAMP-independent manner. physiology.org For example, one study suggested that timolol's effect on aqueous humor secretion might involve mechanisms independent of cAMP reduction. physiology.org Another study in diabetic rats found that timolol treatment actually increased cAMP levels in pancreatic tissue, suggesting a more complex and tissue-specific regulation. researchgate.netnih.govdmbj.org.rs

Ion Channel Interactions and Electrophysiological Effects

The modulation of cAMP levels by timolol has significant consequences for the activity of various ion channels, leading to its electrophysiological effects. Beta-blockers are classified as class II antiarrhythmic agents due to their ability to block the effects of catecholamines on the heart.

In cardiac tissue, increased cAMP levels typically lead to the activation of protein kinase A (PKA), which then phosphorylates various targets, including L-type calcium channels. revespcardiol.org This phosphorylation increases calcium influx and enhances cardiac contractility and heart rate. By reducing cAMP, timolol attenuates this process, leading to a decrease in heart rate and cardiac contractility. patsnap.com

The electrophysiological effects of beta-blockers include depressing sinus node automaticity and inhibiting atrioventricular (AV) nodal function by prolonging refractoriness and slowing conduction. nih.gov These effects are beneficial in treating various supraventricular arrhythmias. nih.gov While beta-blockers generally have minimal direct effects on the electrophysiology of normal Purkinje and ventricular muscle fibers when given acutely, long-term administration has been shown to prolong the action potential duration and effective refractory period in the ventricle. nih.gov Some beta-blockers have also been found to augment L-type Ca2+ channel activity in neurons through spatially restricted signaling. nih.gov

Interactions with other drugs that affect ion channels, such as calcium channel blockers, can lead to additive effects on heart rate, cardiac conduction, and contractility, which can be both beneficial and potentially harmful. drugs.com

Exploration of Non-Adrenergic Mediated Cellular Processes

While the primary mechanism of timolol is through beta-adrenergic blockade, research has begun to explore other potential cellular effects that may not be directly mediated by this pathway. nih.gov

Some studies suggest that timolol may have effects independent of its beta-blocking activity. For instance, research has indicated that timolol might inhibit aqueous humor secretion through a cAMP-independent action on ciliary epithelial cells, potentially by affecting ion transport mechanisms like Na+/H+ and Cl-/HCO3- exchange. physiology.org

There is also evidence for timolol's involvement in pathways related to cellular stress and survival. In a model of retinal vein occlusion, timolol was found to ameliorate retinal edema by suppressing the Vegf pathway and endoplasmic reticulum (ER) stress. nih.gov Another study in a glaucoma model showed that timolol could promote autophagic flux, a cellular cleaning process, by inhibiting both Gα and Gβγ protein signaling downstream of the beta-adrenergic receptor. arvojournals.org This effect was linked to a decrease in intracellular cAMP and an increase in the expression of FoxO3a, a transcription factor involved in autophagy. arvojournals.org

Furthermore, some beta-blockers have been shown to engage in β-arrestin-biased agonism, activating signaling pathways independently of G-proteins. revespcardiol.orgnih.gov This can lead to the activation of pathways like the ERK/MAPK cascade. revespcardiol.orgresearchgate.net While much of this research has focused on other beta-blockers, it opens the possibility that timolol may also have unexplored non-canonical signaling effects.

Pharmacokinetic and Biotransformation Research of Timolol Maleate

Absorption Mechanisms and Transport Studies

The absorption of timolol (B1209231) maleate (B1232345) is a critical determinant of its systemic and local availability. Research into its permeability across biological barriers and interactions with drug transporters provides a foundational understanding of its pharmacokinetic profile.

In Vitro Permeability Studies Across Biological Barriers

The ability of timolol maleate to cross biological membranes, such as the cornea and intestinal epithelium, has been a subject of extensive research. The corneal epithelium, in particular, represents a significant barrier to topically administered ophthalmic drugs. csic.es this compound, being water-soluble, has inherently low permeability through the lipophilic corneal epithelium. csic.es

Studies using in vitro models, such as Caco-2 cell monolayers, are employed to predict the intestinal absorption of orally administered drugs. nih.gov Timolol has been classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. nih.govresearchgate.netjddtonline.infojddtonline.info This classification suggests that its absorption from the gastrointestinal tract is not limited by its dissolution rate or its ability to permeate the intestinal wall. researchgate.net

The apparent permeability coefficient (Papp) is a key parameter used to quantify the rate at which a drug permeates a biological membrane. mdpi.com For timolol, the Papp has been determined in various in vitro systems. In Caco-2 cell models, permeability coefficients have been measured to classify it as a high-permeability drug. nih.gov

Research has also explored the use of permeation enhancers to improve the ocular bioavailability of timolol. For instance, studies have shown that certain enhancers can increase the permeability of timolol through ex-vivo bovine corneas. csic.es Conversely, some bioadhesive polymers, while increasing precorneal residence time, have been found to reduce drug permeation. csic.es Formulations such as peptide hydrogels have demonstrated the ability to significantly increase the corneal permeability of this compound. researchgate.net

Long-term studies on the effect of this compound on the corneal endothelium have been conducted using fluorophotometry. These studies have found no statistically significant differences in the coefficient of endothelial permeability between treated and untreated subjects, suggesting that long-term treatment has minimal effect on the integrity of the corneal endothelium. nih.gov

Characterization of Drug Transporter Interactions

The movement of this compound across cellular membranes is not solely dependent on passive diffusion; it also involves interactions with various drug transporters. These transporters can either facilitate the uptake of the drug into cells (influx transporters) or actively pump it out (efflux transporters).

One of the most well-studied efflux transporters is P-glycoprotein (P-gp), which is expressed in various tissues, including the intestine, kidneys, and the blood-brain barrier. mdpi.com Timolol is a known substrate of P-gp. drugbank.compdr.net This interaction can influence its absorption and distribution. For instance, the co-administration of P-gp inhibitors, such as those found in grapefruit juice, has been shown to increase the oral bioavailability of timolol by inhibiting its efflux back into the intestinal lumen. nih.gov

In addition to efflux transporters, timolol may also interact with influx transporters, such as organic cation transporters (OCTs). openophthalmologyjournal.compharm.or.jpbasicmedicalkey.comdntb.gov.uaresearchgate.net These transporters can facilitate the uptake of timolol into certain tissues. Research has suggested the involvement of the OCT family in the transport of some beta-blockers in the corneal epithelium, although studies on timolol itself indicate that it predominantly permeates the cornea via passive diffusion. pharm.or.jp

Modeling of Gastrointestinal Absorption Dynamics

Given its classification as a BCS Class I drug, the oral absorption of this compound is generally rapid and complete. nih.govglobalresearchonline.net After oral administration, it is almost entirely absorbed from the gastrointestinal tract. inchem.org However, it undergoes a moderate first-pass metabolism in the liver, which results in an oral bioavailability of approximately 50-60%. nih.govfda.gov

Mathematical models have been developed to simulate the gastrointestinal absorption of drugs like timolol. arvojournals.org These models take into account factors such as the drug's solubility, permeability, and dissolution rate to predict its absorption profile. For a BCS Class I drug like timolol, absorption is typically limited by the rate of gastric emptying rather than by its dissolution or permeation characteristics. researchgate.net

The high solubility and permeability of this compound ensure that it is readily available for absorption throughout the gastrointestinal tract. nih.gov This is a key factor in its reliable oral absorption profile.

Distribution Dynamics and Tissue Partitioning

Once absorbed into the systemic circulation, this compound is distributed throughout the body, partitioning into various tissues and fluids. The extent and pattern of this distribution are determined by its physicochemical properties and its interactions with plasma proteins and tissue components.

Volume of Distribution Determinations in Preclinical Models

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. A large Vd indicates that the drug is extensively distributed into tissues. For timolol, the apparent volume of distribution has been reported to be in the range of 1.3 to 1.7 L/kg. drugbank.cominchem.orgnih.gov

Preclinical studies in animal models, such as rabbits, have been instrumental in characterizing the distribution of timolol into various ocular tissues. acs.orgacs.orgnovartis.com Following topical ocular administration, timolol is distributed to the conjunctiva, cornea, sclera, iris, ciliary body, and aqueous humor. drugbank.cominchem.org Studies in pigmented rabbits have shown that timolol can bind to melanin, leading to prolonged retention and slow elimination from the iris and ciliary body. novartis.com

Pharmacokinetic studies in rabbits have also been used to compare different drug delivery systems and their impact on ocular tissue distribution. tandfonline.comarvojournals.orgnih.govresearchgate.net For example, compartmental models have been developed to simulate ocular absorption and distribution following the administration of timolol in different formulations. tandfonline.com

Pharmacokinetic Parameters of Timolol in Rabbits
ParameterValueReference
Aqueous Humor Cmax (3 µL micro-drop)Not specified arvojournals.org
Aqueous Humor AUC (3 µL micro-drop)328 ng/mL/24h arvojournals.org
Plasma Cmax (3 µL micro-drop)0.8 ng/mL arvojournals.org
Plasma AUC (3 µL micro-drop)0.5 ng/mL/24h arvojournals.org
Aqueous Humor Cmax (40 µL drop)Not specified arvojournals.org
Aqueous Humor AUC (40 µL drop)1091 ng/mL/24h arvojournals.org
Plasma Cmax (40 µL drop)8.8 ng/mL arvojournals.org
Plasma AUC (40 µL drop)8.6 ng/mL/24h arvojournals.org
Aqueous Humor Clearance (Intracameral)19.30 µL/min acs.orgacs.org
Aqueous Humor Volume of Distribution (Intracameral)937 µL acs.orgacs.org
Aqueous Humor Half-life (Intracameral)33.64 min acs.orgacs.org

Plasma Protein Binding Equilibrium and Kinetics

The binding of a drug to plasma proteins can significantly influence its distribution and elimination, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. Timolol exhibits low to moderate plasma protein binding. drugbank.comnih.gov

The extent of plasma protein binding for timolol has been reported to be approximately 10% to 60%, depending on the analytical method used. nih.govnih.govdrugs.com Some sources indicate that less than 10% of the drug is bound, as determined by equilibrium dialysis, while ultrafiltration methods have suggested a binding of around 60%. nih.gov Other reports state the plasma protein binding is approximately 10% or moderately less than 60%. inchem.orgfda.govnih.govhres.ca

The primary protein responsible for binding many drugs in the plasma is albumin. Studies investigating the interaction of timolol with albumin have been conducted to understand the kinetics of this binding. ebi.ac.ukresearchgate.net The relatively low extent of plasma protein binding means that a significant proportion of timolol in the bloodstream remains unbound and is therefore free to distribute to its sites of action and elimination. nih.gov

Tissue Compartmentalization and Affinity Investigations

Timolol, following administration, distributes to a variety of tissues throughout the body. Following topical ocular application, it has been identified in the conjunctiva, cornea, sclera, iris, and aqueous humor. drugbank.comnih.gov Systemically, timolol is known to distribute to the kidneys, liver, and lungs. drugbank.comnih.gov

The plasma protein binding of timolol is not extensive, with estimates suggesting that approximately 10% of the drug is bound to plasma proteins. drugbank.comnih.gov This low level of protein binding means a significant proportion of the drug remains unbound and pharmacologically active in the plasma. nih.gov Studies in pigmented rabbits have indicated that timolol exhibits prolonged retention and slow elimination from the iris and ciliary body, suggesting a notable binding affinity for melanin. mims.com

The apparent volume of distribution for timolol has been reported to be between 1.3 and 1.7 L/kg. nih.gov This value indicates that the drug distributes well beyond the plasma volume, into various tissues. The distribution of timolol into different ocular tissues is a key aspect of its local therapeutic effect. The time course of timolol concentration has been monitored in several anterior segment tissues, including the conjunctiva, anterior sclera, corneal epithelium, corneal stroma, aqueous humor, iris-ciliary body, and lens. nih.gov

Metabolic Pathways and metabolite Identification

Cytochrome P450 Enzyme System Interaction and Phenotyping

The metabolism of timolol is primarily hepatic, with the cytochrome P450 (CYP) enzyme system playing a crucial role. nih.goveuropa.eu Specifically, CYP2D6 is the principal enzyme responsible for timolol's metabolism. drugbank.comnih.govnih.govnih.govresearchgate.net CYP2C19 also contributes to its metabolism, but to a minor extent. drugbank.comnih.gov

The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolic phenotypes among individuals, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govnih.govaap.org This variation in CYP2D6 activity can significantly influence the pharmacokinetics of timolol. aoa.org Individuals who are poor metabolizers of CYP2D6 may have higher plasma concentrations of timolol and a longer elimination half-life compared to extensive metabolizers. aoa.orgresearchgate.net This is because the primary metabolic pathway is less efficient, leading to slower clearance of the drug. aoa.org

In vitro studies have demonstrated that potent inhibitors of CYP2D6, such as quinidine, can significantly inhibit the metabolism of timolol. nih.govhelsinki.fi This interaction is of potential clinical relevance, as co-administration of timolol with a CYP2D6 inhibitor could lead to increased systemic exposure to timolol. helsinki.fi However, timolol itself does not appear to inhibit the activity of CYP2D6. nih.govresearchgate.net

Table 1: Key Cytochrome P450 Enzymes in Timolol Metabolism

Enzyme Role in Timolol Metabolism
CYP2D6 Principal metabolizing enzyme. drugbank.comnih.govnih.govnih.govresearchgate.net

| CYP2C19 | Minor contributor to metabolism. drugbank.comnih.gov |

Glucuronidation, Sulfation, and Other Conjugation Reactions

While the primary metabolic pathway for timolol involves oxidation by the cytochrome P450 system, conjugation reactions, which are typically Phase II metabolic processes, also play a role in the biotransformation of its metabolites. nih.govresearchgate.net These reactions serve to increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov

Bimatoprost (B1667075), a compound sometimes used in combination with timolol, undergoes glucuronidation to form a variety of metabolites. europa.eusante.fr Timolol's metabolites are also subject to conjugation. The metabolic pathways for timolol can yield an ethanolamine (B43304) side chain on the thiadiazole ring or an ethanolic side chain on the morpholine (B109124) nitrogen, which can then undergo further conjugation. novartis.comeuropa.eu Phase II reactions can include glucuronidation, sulfation, acetylation, or methylation of the drug or its metabolites. nih.govhelsinki.fi

Isolation, Identification, and Structural Elucidation of Metabolites

Research has led to the identification of several metabolites of timolol. researchgate.netnih.gov In vitro studies have identified at least four metabolites, with the most predominant one being a hydroxy metabolite, designated as M1. nih.govresearchgate.net

The metabolism of timolol often involves the cleavage and modification of the morpholine ring. mims.comnih.gov Two metabolites resulting from the cleavage of this ring have been identified as 1-tert-butylamino-3-[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yloxy]-2-propanol and t-tert-butylamino-[4-(N-2-hydroxyethylglycolamido)-1,2,5-thiadiazol-3-yloxy]-2-propanol. nih.gov Another identified metabolite is the 3-oxomorpholino derivative of timolol. nih.gov Additionally, a minor metabolite is formed through the hydroxylation of a terminal methyl group. nih.gov

The structural elucidation of these metabolites has been achieved through techniques such as gas chromatography-mass spectrometry (GLC-MS). nih.gov More advanced techniques like high-resolution mass spectrometry (HRAM MS) with higher-energy collisional dissociation (HCD) MS/MS provide detailed information, including sub-ppm mass accuracy and isotope fine structure, which are crucial for the definitive identification and structural confirmation of metabolites. thermofisher.com

Table 2: Identified Metabolites of Timolol

Metabolite Description
Hydroxy metabolite (M1) The most abundant metabolite identified in vitro. nih.govresearchgate.net
1-tert-butylamino-3-[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yloxy]-2-propanol Result of morpholine ring cleavage. nih.gov
t-tert-butylamino-[4-(N-2-hydroxyethylglycolamido)-1,2,5-thiadiazol-3-yloxy]-2-propanol Result of morpholine ring cleavage. nih.gov
3-oxomorpholino derivative Tentatively identified metabolite. nih.gov

| Hydroxylated terminal methyl group metabolite | A minor metabolite. nih.gov |

Excretion Pathways and Systemic Clearance Mechanisms

Renal and Biliary Excretion Processes

The primary route of elimination for timolol and its metabolites is through the kidneys via urinary excretion. drugbank.comnih.govmims.comeuropa.eueuropa.eu Following oral administration in humans, approximately 66% of a dose is excreted in the urine. nih.gov Around 20% of a dose is excreted as unchanged timolol in the urine. mims.comnih.gov The remainder is excreted as metabolites. europa.eu

In addition to renal excretion, biliary excretion also contributes to the elimination of timolol, particularly in animal models. nih.gov In rats, following intravenous administration, 28% of the dose was excreted in the feces, suggesting significant biliary excretion. nih.gov In humans, a smaller portion, about 6% of an oral dose, is excreted in the feces. nih.gov

The total systemic clearance of timolol has been measured in healthy volunteers, with one study reporting a total plasma clearance of 557 ± 61 ml/min. drugbank.com Another study found the total clearance to be 751.5 ± 90.6 ml/min, with a renal clearance of 97.2 ± 10.1 ml/min. drugbank.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Bimatoprost
Quinidine
1-tert-butylamino-3-[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yloxy]-2-propanol
t-tert-butylamino-[4-(N-2-hydroxyethylglycolamido)-1,2,5-thiadiazol-3-yloxy]-2-propanol

Determination of Clearance Rates in Biological Systems

The clearance of a drug is a fundamental pharmacokinetic parameter that describes the rate of its removal from the body. For Timolol, clearance is a multifaceted process involving metabolism and excretion, primarily managed by the liver and kidneys. Research has quantified the rate at which Timolol is cleared from various biological systems, providing critical insights into its disposition.

Systemic Clearance

The total or systemic clearance of Timolol from plasma has been determined in several studies involving healthy human volunteers. Following oral administration, Timolol's disposition follows first-order kinetics. nih.gov Research has established that extra-renal elimination, which includes metabolic and biliary pathways, is the primary route for the drug's removal from the body. nih.gov

Different studies have reported slightly varied total plasma clearance values, which can be attributed to differences in study design and subject populations. nih.govdrugbank.com One pharmacokinetic investigation in healthy volunteers measured the total plasma clearance of Timolol to be 557 ± 61 ml/min. nih.govdrugbank.comnih.gov Another study found a total clearance of 751.5 ± 90.6 ml/min. drugbank.comnih.gov When normalized for body weight, the clearance has been reported as 7.3 ± 3.3 mL/min/kg. fda.gov

Systemic Clearance of Timolol in Healthy Volunteers

ParameterValueSource Citation
Total Plasma Clearance557 ± 61 ml/min nih.govdrugbank.comnih.gov
Total Plasma Clearance751.5 ± 90.6 ml/min drugbank.comnih.gov
Clearance (Weight-Normalized)7.3 ± 3.3 mL/min/kg fda.gov
Total Body Clearance463 mL/kg/h nih.gov

Organ-Specific Clearance

Renal Clearance: The kidneys play a significant role in eliminating Timolol and its metabolites. nih.govdrugs.comdrugs.com Studies have shown that approximately 20% of an orally administered dose is excreted as unchanged drug in the urine. nih.govrwandafda.gov.rwmims.comnovartis.com This indicates that renal excretion accounts for a fraction of the total clearance. One study quantified the renal clearance specifically, determining it to be 97.2 ± 10.1 ml/min in healthy volunteers. drugbank.comnih.gov Further research established a renal to body clearance ratio of 0.123, which aligns with the finding that about 20% of the drug's elimination from the body is dependent on the kidney. nih.govnih.gov

Renal Clearance of Timolol

ParameterFindingSource Citation
Renal Clearance Rate97.2 ± 10.1 ml/min drugbank.comnih.gov
Renal Contribution to Elimination~20% nih.gov
Unchanged Drug Excreted in Urine~20% of oral dose nih.govrwandafda.gov.rwmims.comnovartis.com
Renal to Body Clearance Ratio0.123 nih.gov

Hepatic Clearance: Timolol is subject to considerable first-pass metabolism in the liver after oral ingestion. fda.govnih.govdrugs.com The primary enzyme responsible for metabolizing Timolol is the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C19. drugbank.comnih.govmims.comnovartis.com The metabolism primarily involves the hydrolytic cleavage of the morpholino ring. nih.gov Because the liver is the main site of metabolism, conditions affecting hepatic function may alter the drug's clearance. drugs.comdrugs.com The rate of hepatic metabolism can also be influenced by genetic polymorphism of the CYP2D6 enzyme. nih.govnih.gov

Aqueous Humor Clearance: In ophthalmic applications, clearance from the aqueous humor is a key pharmacokinetic parameter. Research using a cocktail of β-blocker agents in rabbit eyes provided specific data on Timolol's clearance from this compartment. The study found that increased lipophilicity of the compound resulted in higher clearance and volume of distribution. uef.fi The clearance of Timolol from the aqueous humor was estimated to be significantly higher than that of the less lipophilic compound Atenolol. uef.fi This clearance rate is approximately 10 times higher than the natural outflow rate of aqueous humor, which highlights the importance of other elimination pathways, such as uptake into the iris and ciliary body followed by elimination into the bloodstream. uef.fi

Aqueous Humor Clearance of β-Blockers in Rabbits

CompoundClearance (μL/min)Source Citation
Atenolol6.44 uef.fi
Timolol19.30 uef.fi
Betaxolol32.20 uef.fi

Advanced Analytical and Spectroscopic Methodologies for Timolol Maleate Quantification and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical assessment of Timolol (B1209231) Maleate (B1232345), offering powerful tools for its separation from impurities and formulation excipients, as well as for precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) each provide unique advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely adopted technique for the routine analysis of Timolol Maleate in both bulk drug substance and finished pharmaceutical products. researchgate.netjocpr.com The development of a robust and reliable HPLC method involves a systematic process of optimizing various chromatographic parameters and subsequent validation to ensure its performance characteristics are well-understood and documented. researchgate.netijpsjournal.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netijpsjournal.com For instance, one validated method demonstrated linearity over a specific concentration range, with LOD and LOQ values of 0.724 µg/ml and 2.19 µg/ml, respectively. researchgate.net Another study established linearity for this compound in the concentration range of 40 to 120 µg/ml. jocpr.com These validation studies confirm that the developed HPLC methods are suitable for their intended purpose, providing accurate and reproducible results for the quality control of this compound. researchgate.netjocpr.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for this compound analysis due to its versatility and applicability to a wide range of compounds. researchgate.nettandfonline.com In RP-HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. ijpsjournal.comtandfonline.com

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, which often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is a critical parameter that is optimized to achieve the desired separation. ijpsjournal.comsielc.com For example, a developed RP-HPLC method for the simultaneous determination of Latanoprost and this compound utilized a mobile phase of 0.05% (v/v) trifluoroacetic acid in water and acetonitrile (40:60 v/v) with UV detection at 210 nm. jocpr.com Another method for analyzing this compound and Dorzolamide Hydrochloride employed a mobile phase of methanol and a buffer at a 60:40 ratio, with the pH adjusted to 3. jocpr.com

Several studies have reported the development and validation of RP-HPLC methods for the simultaneous estimation of this compound with other anti-glaucoma drugs, such as Brinzolamide, Dorzolamide, and Latanoprost. researchgate.netjocpr.comjddtonline.info These methods are crucial for the quality control of combination therapies. The selection of the stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength are all carefully optimized to ensure adequate resolution and sensitivity for all components. jocpr.comijpsjournal.com

Table 1: Examples of Validated RP-HPLC Methods for this compound Analysis

Co-analyte(s) Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm)
Dorzolamide HCl C18 (EC 150/4.6 NUCLEOSIL 100-5) Methanol : Buffer (60:40), pH 3 Not Specified 254 & 295 jocpr.com
Brinzolamide Inertsil ODS C18 (250 x 4.6 mm, 5 µm) 0.2 M Sodium dihydrogen phosphate (B84403) buffer : Methanol (70:30 v/v), pH 7.5 1.0 279 researchgate.net
Bimatoprost (B1667075) Inertsil C18 (250 x 4.6 mm, 5 µm) Phosphate buffer (pH 6.0) : ACN (60:40 v/v) 1.0 210 researchgate.net
Latanoprost Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) 0.05% TFA in water : 0.05% TFA in acetonitrile (40:60 v/v) 1.0 210 jocpr.com
None (Bulk Drug) Waters C18 (250 mm × 4.6 mm, 5 µm) Methanol : 0.05% Formic Acid (75:25 v/v) 0.7 294 ijpsjournal.com
Related Substances ODS column 0.065% sodium octylsulphonate phosphate buffer-acetonitrile (70:30) Not Specified 297 ingentaconnect.com

This compound is administered as the S-enantiomer. pmbrc.org The presence of the R-enantiomer is considered an impurity, and its level must be strictly controlled. Chiral HPLC is the gold standard for assessing the enantiomeric purity of this compound. nih.govworldwidejournals.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification.

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal enantiomeric resolution. A commonly used column for this purpose is the Chiralcel OD-H. pmbrc.orgnih.gov One method employed a mobile phase of hexane-isopropanol-diethylamine (480:20:1) with a Chiralcel OD chiral column (4.6 mm × 150 mm, 5µm) and UV detection at 297 nm. nih.gov This method successfully resolved the R- and S-timolol with a resolution greater than 4. nih.gov Another study utilized a Chiralpak IC column with a mobile phase of n-hexane, ethanol, formic acid, and diethylamine (B46881) (70:30:0.1:0.1 v/v/v/v) to separate the enantiomers of a key starting material for this compound synthesis. worldwidejournals.com

The validation of these chiral methods is critical to ensure they can accurately quantify the undesired enantiomer at very low levels, as required by pharmacopeial standards. nih.gov

Reverse-Phase HPLC Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the metabolic profiling of drugs and endogenous compounds. hhu.deplos.org While less common for the routine quality control of the drug substance itself, GC-MS plays a crucial role in understanding the metabolic fate of this compound in biological systems. researchgate.net This technique is ideal for identifying and quantifying small, volatile, and thermally stable molecules, or those that can be made so through derivatization. nih.gov

For metabolic studies, biological samples such as plasma or aqueous humor are collected, and the metabolites are extracted. researchgate.net Due to the low volatility of many metabolites, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. plos.org The gas chromatograph then separates the components of the mixture, and the mass spectrometer provides detailed structural information, allowing for the identification and quantification of the metabolites. hhu.de A selective single-ion monitoring (SIM) GC-MS method, for instance, has been developed for the determination of energy metabolites. plos.orgnih.gov Although not specific to Timolol, this highlights the capability of GC-MS in targeted metabolic analysis. plos.orgnih.gov

Supercritical Fluid Chromatography (SFC) Investigations

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both normal-phase and reverse-phase HPLC for pharmaceutical analysis. dcu.iescirp.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. researchgate.net This technique offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. dcu.iescirp.org

SFC has been successfully applied to the chiral separation of this compound, providing a viable alternative to the established normal-phase HPLC methods. dcu.ieresearchgate.net An enantioselective SFC method was developed and validated for determining the enantiomeric purity of this compound, meeting European Pharmacopoeia requirements. researchgate.netnih.gov This method utilized a Chiralcel OD-H column with a mobile phase of CO2 and 0.1% (v/v) triethylamine (B128534) in methanol (93:7) delivered at 4.0 mL/min. nih.gov This SFC method achieved a resolution of 2.0 within a 5-minute run time, which was a significant improvement over the corresponding NP-HPLC method. nih.gov The robustness of the SFC method was demonstrated by varying parameters such as flow rate, column temperature, and back-pressure. nih.gov

Table 2: Comparison of NP-HPLC and SFC for Chiral Analysis of this compound

Parameter NP-HPLC Method SFC Method
Column Chiralcel OD-H (4.6 mm x 250 mm, 5 µm) pmbrc.org Chiralcel OD-H (4.6 mm x 250 mm, 5 µm) nih.gov
Mobile Phase Hexane/2-propanol/DEA (960:40:2) pmbrc.org CO2/0.1% TEA in MeOH (93:7) nih.gov
Flow Rate 1.0 mL/min pmbrc.org 4.0 mL/min nih.gov
Run Time > 15 min (estimated from chromatogram) < 5 min nih.gov
Solvent Consumption High Significantly Reduced nih.gov
Resolution (R/S) > 2 (estimated from chromatogram) 2.0 nih.gov

Spectroscopic Characterization and Detection Methods

Spectroscopic techniques are indispensable for the structural elucidation and detection of this compound. These methods provide information about the molecule's interaction with electromagnetic radiation, offering insights into its chemical structure and functional groups.

Physicochemical characterization studies have shown that this compound has a melting point of approximately 197°C. researchgate.net UV spectrophotometric methods have been developed for its estimation, with the maximum absorbance (λmax) observed at around 295 nm in distilled water. researchgate.netglobalresearchonline.net The linearity of these UV methods has been established in various concentration ranges, for example, from 2.00 µg/ml to 10.00 µg/ml. globalresearchonline.netresearchgate.net

For detection in chromatographic methods, UV-Visible spectroscopy is the most commonly used technique. The detection wavelength is typically set at or near the λmax of this compound, which is around 295 nm, to ensure high sensitivity. jocpr.comijpsjournal.commdpi.com In some cases, other wavelengths like 210 nm or 279 nm have been used, particularly when analyzing this compound in combination with other drugs that have different absorption maxima. researchgate.netjocpr.com Diode array detectors (DAD) offer the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment. mdpi.com

More advanced detection methods, such as mass spectrometry (MS), provide much greater selectivity and sensitivity. researchgate.net LC-MS/MS methods have been developed for the simultaneous determination of this compound and other anti-glaucoma drugs in biological matrices like rabbit aqueous humor. researchgate.net In one such method, detection was achieved using an electrospray ionization source in the positive ionization mode with multiple reaction monitoring (MRM). The specific mass transition monitored for Timolol was m/z 317.2→261.0. researchgate.net This high degree of specificity makes LC-MS/MS a powerful tool for bioanalytical studies. researchgate.net

Recently, novel aptamer-based biosensors have been developed for the detection of this compound. One such sensor demonstrated a limit of detection (LOD) of 0.3 μM, which was significantly more sensitive than traditional UV-vis spectroscopy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Method Validation

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative analysis of this compound. The method is valued for its simplicity, speed, and cost-effectiveness. Studies have established and validated UV-Vis spectrophotometric methods for the determination of this compound in bulk and pharmaceutical formulations.

In a typical procedure, a solution of this compound is prepared in a suitable solvent, such as distilled water or a buffer solution, and its absorbance is measured at its wavelength of maximum absorbance (λmax). For this compound, the λmax is consistently reported to be around 295 nm. researchgate.netglobalresearchonline.netrjptonline.org Some studies have also utilized a λmax of 294 nm. rjptonline.orgscispace.com The absorbance of the sample is then compared to a calibration curve prepared from standard solutions of known concentrations to determine the concentration of this compound in the sample.

Method validation is a critical aspect of ensuring the reliability of the analytical results. Key validation parameters for UV-Vis spectrophotometric methods for this compound include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). Linearity is typically observed over a concentration range of 2.00 µg/ml to 10.00 µg/ml, with a high correlation coefficient (r² = 0.9999). researchgate.netglobalresearchonline.net The limit of quantitation has been reported to be 1.00 µg/ml. researchgate.netglobalresearchonline.net Validation studies have demonstrated that these methods are accurate, with percentage recoveries often falling within the range of 98-101%, and precise, with relative standard deviations (RSD) of less than 2%. bioline.org.br

Different UV spectrophotometric methods have been developed for the simultaneous estimation of this compound in combination with other drugs, such as Brimonidine (B1667796) Tartrate. scispace.comactascientific.com These include the simultaneous equation method and the ratio first derivative method. scispace.com The simultaneous equation method involves measuring the absorbance at the λmax of both drugs, while the first derivative method utilizes the zero-crossing points of the derivative spectra to eliminate interference from the co-formulated drug. scispace.com

Interactive Data Table: UV-Vis Spectrophotometry Parameters for this compound Analysis

ParameterValueReference
λmax (in distilled water)295 nm researchgate.netglobalresearchonline.net
λmax (in phosphate buffer pH 7.4)294 nm rjptonline.org
Linearity Range2.00 - 10.00 µg/ml researchgate.netglobalresearchonline.net
Correlation Coefficient (r²)0.9999 researchgate.netglobalresearchonline.net
Limit of Quantitation (LOQ)1.00 µg/ml researchgate.netglobalresearchonline.net
Accuracy (% Recovery)98 - 101% bioline.org.br
Precision (RSD)< 2% bioline.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the chemical structure of the molecule. Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, provide unequivocal assignment of the proton and carbon signals. researchgate.net

The ¹H-NMR spectrum of this compound in DMSO-d₆ shows characteristic signals that confirm its structure. lgcstandards.com For instance, a singlet corresponding to the nine protons of the tert-butyl group is observed. The signals for the protons in the morpholino and thiadiazole rings, as well as the propan-2-ol chain, are also clearly identifiable.

The ¹³C NMR spectrum further supports the structural assignment. The chemical shifts of the carbon atoms in the tert-butyl group, the morpholino ring, the thiadiazole ring, and the propanol (B110389) side chain are all consistent with the known structure of Timolol. researchgate.netnih.gov NMR data is considered a crucial component for the characterization of Timolol and its related substances. researchgate.netveeprho.com

Interactive Data Table: Key NMR Data for this compound

NucleusKey Chemical Shifts (ppm)AssignmentReference
¹Hδ 1.26 (9H, s)tert-butyl group
¹Hδ 2.73-2.85 (2H, d)CH₂ of propanol chain
¹Hδ 3.17-3.33 (4H, d)Morpholino group
¹³C46.9-47.0NC3 (for hydrochlorides) researchgate.net
¹³C50.3-52.6NC3 (for bases) researchgate.net
¹³C65.0-65.5OC2 (for hydrochlorides) researchgate.net
¹³C~68.4OC2 (for bases) researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/MS) for Identification

Mass spectrometry (MS) and its high-resolution tandem version (HRMS/MS) are indispensable for the identification and structural confirmation of this compound and its impurities or degradation products. nih.gov These techniques provide precise mass-to-charge ratio (m/z) information, which allows for the determination of the molecular weight and elemental composition of the compound.

In electrospray ionization (ESI) mass spectrometry, Timolol typically forms a protonated molecule [M+H]⁺. nih.gov The fragmentation pattern of this ion in MS/MS experiments is characteristic and provides detailed structural information. A common fragmentation pathway involves the loss of the tert-butyl group. nih.gov Other significant fragment ions arise from the cleavage of the ether bond and the loss of ammonia (B1221849) (NH₃). nih.gov The fragmentation of underivatized and derivatized timolol has been studied to understand these pathways. oup.com

High-resolution mass spectrometry is particularly useful for elucidating the structures of unknown degradation products by providing highly accurate mass measurements. nih.gov For example, UPLC-HRMS/MS analysis has been used to identify photodegradation products of Timolol, with fragmentation path analysis based on high-resolution fragmentation mass spectra enabling the elucidation of their structures. nih.gov This technique is also crucial for the simultaneous determination of this compound and other co-administered drugs in biological matrices like rabbit aqueous humor. researchgate.net

Interactive Data Table: Mass Spectrometry Data for Timolol

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation PathwayReference
ESI Positive317.2261.0Loss of tert-butyl group nih.govresearchgate.net
ESI Positive261.0244.0, 74.0Loss of NH₃ nih.gov
ESI Positive244.0188.0Breakage of ether bond nih.gov
ESI Positive[M+H]⁺130.0, 57.0, 188.0Alternative fragmentation pathways nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing this compound and studying its interactions with other molecules, particularly in pharmaceutical formulations. jddtonline.infonih.gov FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. mdpi.com

The FTIR spectrum of pure this compound exhibits characteristic peaks corresponding to its various functional groups. jddtonline.infojpionline.org These include the O-H stretching vibration, N-H stretching, C-H stretching, and C-O stretching. jddtonline.info For instance, the O-H stretch is typically observed around 3535.52 cm⁻¹, while the N-H stretch appears near 3037.89 cm⁻¹. jddtonline.info

FTIR is widely used to assess drug-polymer interactions in formulations like ocular inserts and microspheres. rjptonline.orgresearchgate.net By comparing the FTIR spectra of the pure drug, the polymer, and the drug-loaded formulation, it is possible to identify any shifts in peak positions or changes in peak intensities that would indicate a chemical interaction. rjptonline.orgjddtonline.infonih.gov The absence of significant changes in the characteristic peaks of this compound in the presence of excipients suggests that the drug is compatible with the formulation components and has been successfully encapsulated without undergoing chemical modification. jpionline.org In situ FTIR spectroscopy can be particularly effective for studying molecular interactions on solid surfaces. nih.gov

Interactive Data Table: Characteristic FTIR Peaks of this compound

Wavenumber (cm⁻¹)Vibrational ModeReference
3535.52O-H stretch jddtonline.info
3037.89N-H stretch jddtonline.info
2972.31C-H stretch jddtonline.info
1650.73C=C stretching (non-conjugated) jpionline.org
1581.09N-H bending jpionline.org
1305.81C-O stretch jddtonline.info

Electrophoretic and Electrochemical Analytical Techniques

Capillary Electrophoresis (CE) for Purity and Isomer Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the purity analysis and enantiomeric separation of Timolol. nih.gov Due to its high separation efficiency, CE is an excellent alternative to chromatographic methods. dcu.ie

Nonaqueous capillary electrophoresis (NACE) has been successfully applied for the enantiomeric purity determination of S-timolol maleate. researchgate.net Chiral selectors are added to the background electrolyte to achieve separation of the enantiomers. Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-beta-CD) and 1S,4R-(+)-ketopinic acid [(+)-KPA] have been used as effective chiral selectors. researchgate.netresearchgate.netdiva-portal.org The use of (+)-KPA resulted in a complete enantioresolution (Rs = 4.2) for timolol. researchgate.netdiva-portal.org

Robustness testing of CE methods is crucial to ensure their reliability. nih.gov Factors such as the concentration of the chiral selector, the composition of the background electrolyte, and the applied voltage can influence the separation. nih.gov Pre-concentration techniques like transient isotachophoresis (tITP) can be employed to enhance the sensitivity of the method, allowing for the detection of low levels of the R-timolol enantiomer in S-timolol samples. researchgate.netdiva-portal.org

Interactive Data Table: Capillary Electrophoresis for Timolol Analysis

MethodChiral SelectorKey FindingReference
NACEHeptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-beta-CD)Determination of 0.1% R-timolol in S-timolol with enantiomeric resolution of 8.5 researchgate.net
NACE1S,4R-(+)-ketopinic acid [(+)-KPA]Complete enantioresolution (Rs = 4.2) for timolol researchgate.netdiva-portal.org
NACE with tITP1S,4R-(+)-ketopinic acid [(+)-KPA]LOD of 0.2% R-timolol in S-timolol samples researchgate.netdiva-portal.org

Voltammetric and Amperometric Sensor Development for Trace Analysis

Electrochemical methods, particularly voltammetric and amperometric techniques, offer highly sensitive and selective means for the trace analysis of this compound. researchgate.netscirp.org These methods are based on the electrochemical oxidation or reduction of the drug at the surface of a modified electrode.

Various modified electrodes have been developed to enhance the sensitivity and selectivity of this compound detection. These include glassy carbon electrodes modified with nanocomposites like Nafion/carboxylated-multi-walled carbon nanotubes (Nafion/c-MWCNTs/GCE). researchgate.netnih.gov Such sensors have demonstrated a wide linear dynamic range and very low limits of detection, enabling the analysis of this compound in complex matrices such as urine and water samples. researchgate.net

Differential pulse-adsorptive anodic stripping voltammetry (DP-ASV) is a particularly sensitive technique that has been developed for the trace determination of this compound. researchgate.net This method involves the pre-concentration of the drug onto the electrode surface before the voltammetric scan, which significantly enhances the signal. Square wave voltammetry has also been employed for the quantitative determination of this compound. researchgate.net

Interactive Data Table: Electrochemical Sensors for this compound Analysis

ElectrodeTechniqueLinear Range (mol L⁻¹)LOD (mol L⁻¹)Reference
Nafion/c-MWCNTs/GCEDP-ASV1.0 × 10⁻⁹ – 2.0 × 10⁻⁵7.1 × 10⁻¹⁰ researchgate.net
Nano-MIP-CP electrodeSquare wave voltammetry1.0 × 10⁻⁷ – 2.1 × 10⁻⁶2.3 × 10⁻⁸ researchgate.net
Iron (III) oxide nanoparticles modified carbon paste electrodeSquare wave voltammetry-1.37 × 10⁻⁵ µg/mL (LOD) researchgate.net
Hanging Mercury Drop Electrode (HMDE)Adsorptive Stripping Voltammetry (AdSV)1 × 10⁻⁷ – 1.5 × 10⁻⁶1.26 × 10⁻⁹ scirp.org
Differential Pulse Anodic Stripping Voltammetry (DPASV)

Method Validation Parameters and Performance Metrics

Method validation is a critical component of analytical procedure development, ensuring that the method is suitable for its intended purpose. As per International Council for Harmonisation (ICH) guidelines, parameters such as linearity, precision, accuracy, and detection limits are rigorously evaluated. ijpsjournal.comsphinxsai.com

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by constructing a calibration curve and is confirmed by a high correlation coefficient (r²), generally ≥ 0.999. ijpsjournal.com The working range of a method is the concentration span over which linearity, accuracy, and precision are all acceptable. ijpsjournal.com

For the analysis of this compound, various methods have established linearity over different concentration ranges. A standard plot is typically generated by plotting the peak area against the concentration of the drug. sphinxsai.com

Table 1: Linearity and Range Data for this compound Quantification

Analytical Method Linearity Range Correlation Coefficient (r²) Reference
RP-HPLC 10-50 µg/mL 0.999 sphinxsai.com
RP-HPLC 4-20 µg/mL 0.999 ijfmr.com
RP-HPLC 250-750 µg/mL - jocpr.com
RP-HPLC 10-50 µg/mL ≥ 0.999 ijpsjournal.com
HPLC 2.28-30 µg/mL - jocpr.com
HPLC 1-180 µg/mL 0.999 jddtonline.info
DPASV 0.21–56.2 µg/mL (5.0 × 10⁻⁷ – 1.3 × 10⁻⁴ mol L⁻¹) 0.9947 researchgate.net
AdSV 1 × 10⁻⁷ to 1.5 × 10⁻⁶ mol/L 0.998 scirp.orgsemanticscholar.org

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD). jocpr.comrjpbcs.com Precision studies include:

Repeatability (Intra-day Precision): Assesses the precision under the same operating conditions over a short interval of time. ijpsjournal.comscispace.com

Intermediate Precision (Inter-day Precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. ijfmr.comrjpbcs.com

Analytical methods for this compound consistently demonstrate good precision, with %RSD values typically below 2%, which is a common acceptance limit. jocpr.comrjpbcs.com

Table 2: Precision Data for this compound Quantification

Method Precision Type Concentration(s) %RSD Reference
HPLC Intra-day 25-125 µg/mL < 2 rjpbcs.com
HPLC Inter-day 25-125 µg/mL < 2 rjpbcs.com
RP-HPLC Intra-day Not Specified 0.709 ijfmr.com
RP-HPLC Inter-day Not Specified 0.957 ijfmr.com
RP-HPLC Repeatability 30 µg/mL 0.00% ijpsjournal.com
RP-HPLC Repeatability 20 µg/mL 0.573% jocpr.com
AdSV Repeatability 1 × 10⁻⁶ mol/L 0.13% scirp.orgsemanticscholar.org
HPLC Repeatability Not Specified < 2% jocpr.com

Accuracy refers to the closeness of the test results obtained by a method to the true value. It is often determined through recovery studies, where a known amount of pure drug (analyte) is added to a placebo or sample matrix and then analyzed. ijpsjournal.comrjpbcs.com The results are expressed as the percentage of the analyte recovered. For drug assays, recovery is often expected to be within the range of 99-101%. ijpsjournal.com

Recovery studies for this compound have been performed at various concentration levels (e.g., 50%, 100%, 150% or 80%, 100%, 120% of the target concentration) to demonstrate accuracy across the method's range. ijpsjournal.comrjpbcs.com

Table 3: Accuracy and Recovery Data for this compound

Method Spike Levels % Recovery Reference
HPLC 50%, 100%, 150% 98.04 - 101.94% rjpbcs.com
RP-HPLC 4, 8, 12 µg/mL 99.19 - 100.38% ijfmr.com
RP-HPLC 80%, 100%, 120% > 98% jocpr.com
DPASV Not Specified 90.5 ± 0.66 – 106 ± 0.66% researchgate.net
AdSV Not Specified 110% ± 1.414% scirp.orgsemanticscholar.org

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.comsphinxsai.com It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. jddtonline.infomfd.org.mk

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com The signal-to-noise ratio for LOQ is commonly 10:1. jddtonline.infomfd.org.mk

These values can also be calculated from the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 x (σ/S) and LOQ = 10 x (σ/S). sphinxsai.comrjpbcs.com

Table 4: LOD and LOQ Data for this compound Analysis

Analytical Method LOD LOQ Reference
HPLC 0.768 µg/mL 2.328 µg/mL rjpbcs.com
RP-HPLC 0.9 µg/mL 2 µg/mL ijfmr.com
HPLC 0.2489 µg/mL 0.8317 µg/mL jddtonline.info
DPASV 0.12 µg/mL (2.7 × 10⁻⁷ mol L⁻¹) 0.39 µg/mL (8.99 × 10⁻⁷ mol L⁻¹) researchgate.net
AdSV 1.26 × 10⁻⁹ mol/L - scirp.orgsemanticscholar.org
HPLC 0.05 µg/mL 0.15 µg/mL mfd.org.mk
RP-HPLC 0.3 µg/mL 0.8 µg/mL jocpr.com

Robustness and Ruggedness Evaluation

The evaluation of robustness and ruggedness is a critical component of analytical method validation for this compound, ensuring the reliability and transferability of the method for routine quality control analysis. Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in its parameters, while ruggedness demonstrates its reproducibility under different operational conditions, such as by different analysts or on different instruments.

Robustness Evaluation

Robustness is typically evaluated by introducing minor, controlled changes to the method's critical parameters and observing the impact on analytical results, such as retention time, peak area, resolution, and assay values. For chromatographic methods used in this compound analysis, these variations often include mobile phase composition, pH, flow rate, detection wavelength, and column temperature.

Research has shown that well-developed High-Performance Liquid Chromatography (RP-HPLC) methods for this compound exhibit excellent robustness. In one study, deliberate alterations in the mobile phase composition (Methanol:Buffer ratio changed from 75:25 to 74:26 and 76:24) and detection wavelength (varied from 294 nm to 293 nm and 295 nm) resulted in negligible changes to the peak area and retention time, with a relative standard deviation (RSD) of only 0.17%. ijpsjournal.comijpsjournal.com Another study confirmed that for a method analyzing this compound and Brinzolamide, intentional changes in flow rate (±0.1 mL/min), pH (±0.1), and wavelength (±0.5 nm) did not compromise the separation, with resolution values consistently remaining above 2. mdpi.com Similarly, variations in flow rate by ±0.2 units (e.g., 0.8 mL/min and 1.2 ml/min instead of 1.0 ml/min) and column temperature (e.g., 30°C instead of 25°C) have been shown to yield a pooled %RSD of less than 2, indicating the method's reliability. rjpbcs.comresearchgate.net

The robustness of more advanced techniques has also been verified. For a supercritical fluid chromatography (SFC) method developed for the enantiomeric separation of Timolol, variations in flow rate (±0.5 mL/min), column temperature (±5°C), and column back-pressure (±10 bar) were examined. nih.gov The method proved to be robust, with the critical resolution between enantiomers remaining at or above 1.9 in all tested conditions. nih.gov A capillary electrophoresis method also demonstrated its robustness, where the quantification of the R-timolol impurity was not significantly affected by variations in several analytical factors. nih.gov

The data below summarizes typical robustness study findings for this compound analysis.

Table 1: Robustness Evaluation of an RP-HPLC Method for this compound This table is interactive. Click on the headers to sort the data.

Parameter Varied Original Condition Variation Observed Outcome Citation
Mobile Phase Composition Methanol:0.05% Formic Acid (75:25 v/v) 74:26 and 76:24 v/v %RSD for peak area and retention time < 0.2% ijpsjournal.comijpsjournal.com
Flow Rate 1.0 mL/min ± 0.2 mL/min Pooled %RSD < 2% rjpbcs.comresearchgate.net
Flow Rate 0.5 mL/min ± 0.1 mL/min Resolution (Rs) > 2 mdpi.com
Detection Wavelength 294 nm ± 1 nm %RSD for peak area and retention time < 0.2% ijpsjournal.comijpsjournal.com
Mobile Phase pH 3.5 ± 0.1 Resolution (Rs) > 2 mdpi.com

| Column Temperature | 25°C | ± 5°C | Pooled %RSD < 2% | rjpbcs.comresearchgate.net |

Table 2: Robustness of a Supercritical Fluid Chromatography (SFC) Method for Timolol Enantiomers This table is interactive. Click on the headers to sort the data.

Parameter Varied Original Condition Variation Observed Outcome Citation
Flow Rate 4.0 mL/min ± 0.5 mL/min Resolution ≥ 1.9 nih.gov
Column Temperature 35°C ± 5°C Resolution ≥ 1.9 nih.gov

| Column Back-Pressure | 140 bar | ± 10 bar | Resolution ≥ 1.9 | nih.gov |

Ruggedness Evaluation

Ruggedness testing confirms the method's reproducibility by assessing its performance under different external conditions. This typically involves analyzing the same samples on different days, by different analysts, and using different instruments or columns. scirp.orgrjptonline.org For this compound quantification methods, ruggedness studies consistently demonstrate the reproducibility of the analytical procedure.

Studies have reported that when analytical methods for this compound are subjected to ruggedness trials, such as inter-day and analyst-to-analyst variations, the resulting %RSD for the assay is well within the acceptable limit of less than 2%. rjptonline.orgijpsnonline.combioline.org.briajps.com This indicates that the method can be reliably transferred between different laboratories and personnel without compromising the integrity of the analytical results. scirp.org

Table 3: Ruggedness Evaluation Parameters for this compound Analytical Methods This table is interactive. Click on the headers to sort the data.

Condition Varied Description Typical Finding Citation
Inter-Day Precision Analysis performed on different days. %RSD < 2% mdpi.comrjptonline.orgbioline.org.br
Analyst-to-Analyst Analysis performed by two or more different analysts. %RSD < 2% scirp.orgrjptonline.org
Instrument-to-Instrument Analysis performed on different HPLC systems. %RSD < 2% scirp.orgbioline.org.br

| Column-to-Column | Analysis performed using different columns of the same type. | Method remains suitable. | scirp.org |

Research on Novel Drug Delivery Systems and Formulation Science for Timolol Maleate

Controlled Release Technologies and Polymeric Systems

The development of advanced drug delivery systems for Timolol (B1209231) Maleate (B1232345) is a significant area of pharmaceutical research. The primary goal is to create formulations that can release the drug in a sustained or controlled manner, improving its therapeutic efficacy. Polymeric systems are at the forefront of this research, offering versatile platforms for modulating drug release.

Polymeric Matrix Systems and Encapsulation Strategies

Polymeric matrix systems involve the dispersion of the drug within a polymer network. The release of the drug is then controlled by processes such as diffusion through the polymer matrix, erosion of the matrix, or swelling of the polymer followed by diffusion. Encapsulation, a related strategy, involves enclosing the drug within a polymeric shell.

Natural polysaccharides that form hydrogels are extensively investigated for creating matrix-based drug delivery systems for Timolol Maleate. These polymers are biocompatible, biodegradable, and can swell in the presence of water to form a gel-like matrix that controls drug release. researchgate.netijpsr.com

Sodium Alginate: This anionic polysaccharide, extracted from brown seaweed, has the ability to form strong gels, particularly in the presence of divalent cations like calcium chloride. jddtonline.info Research has shown that increasing the concentration of sodium alginate in microsphere formulations of this compound leads to higher drug content and entrapment efficiency. jddtonline.info Studies on matrix tablets have also utilized sodium alginate, often in combination with other polymers, to achieve sustained drug release. researchgate.netijpsr.com

Xanthan Gum: A high-molecular-weight polysaccharide produced by the bacterium Xanthomonas campestris, xanthan gum is known for its high viscosity and stability over a wide range of pH and temperatures. nih.gov In the context of this compound delivery, xanthan gum has been used in the formulation of matrix tablets. researchgate.net One study demonstrated that a formulation containing xanthan gum and HPMC in a 30:10 ratio released 85% of the drug over 12 hours, with the release being controlled by a diffusion process. researchgate.net

Guar (B607891) Gum: Derived from the seeds of the guar plant, Cyamopsis tetragonoloba, guar gum is a galactomannan (B225805) polysaccharide. nih.gov It is a non-ionic and water-soluble polymer that has been explored for its potential in creating sustained-release matrix tablets of this compound. researchgate.netijpsr.com Its mucoadhesive properties also make it a candidate for formulations designed to adhere to mucous membranes. nih.gov

Table 1: Research Findings on Hydrogel-Forming Polysaccharides in this compound Formulations

Polymer Formulation Type Key Findings Reference(s)
Sodium Alginate Microspheres Increased polymer concentration led to higher drug content and entrapment efficiency (up to 88.83%). Sustained release over 7 hours. jddtonline.info
Xanthan Gum Matrix Tablets Combination with HPMC (30:10 ratio) resulted in 85% drug release over 12 hours, governed by diffusion. researchgate.net
Guar Gum Matrix Tablets Investigated as a matrix-forming agent for sustained release. researchgate.netijpsr.com

Stimuli-responsive polymers, which undergo changes in their structure and properties in response to external stimuli like pH or ions, are of great interest for targeted and controlled drug delivery.

Carbopol: These are high molecular weight polymers of acrylic acid. Carbopol is a pH-sensitive polymer that swells and forms a gel at neutral pH. researchgate.net This property is particularly useful for ophthalmic formulations, where the polymer can be administered as a liquid and then transition into a viscous gel upon contact with the tear fluid's neutral pH. researchgate.net Studies have investigated Carbopol 971P in ocular mini-tablets of this compound, showing that it can be combined with cellulose (B213188) derivatives to control drug release. brieflands.com In some formulations, Carbopol has been used in conjunction with thermosensitive polymers like Poloxamer to enhance mucoadhesion and sustain drug release. globalresearchonline.net

Gellan Gum: An anionic deacetylated exocellular polysaccharide, gellan gum is an ion-sensitive polymer that forms gels in the presence of cations found in tear fluid. researchgate.nettandfonline.com This in-situ gelling property helps in prolonging the contact time of the drug with the ocular surface. Research has demonstrated the use of gellan gum in combination with pH-sensitive polymers like chitosan (B1678972) to create dual-mechanism in-situ gelling systems for sustained delivery of this compound. tandfonline.com Nanoparticles formulated with gellan gum have also been shown to provide prolonged in-vitro release of this compound for up to 12 hours. ijper.org

Poloxamer: These are synthetic triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). Poloxamers, such as Poloxamer 407 (Pluronic F-127), are thermosensitive polymers that exist as a solution at low temperatures and form a gel at body temperature. researchgate.netturkjps.org This characteristic is advantageous for ophthalmic delivery, allowing for easy administration as eye drops that then form a gel on the eye's surface. researchgate.net Studies have explored the combination of Poloxamer with mucoadhesive polymers like chitosan to develop temperature- and pH-triggered in-situ gelling systems for this compound. tandfonline.com These systems have shown to increase drug transport across the corneal membrane. turkjps.org

Table 2: Research Findings on Stimuli-Sensitive Polymers in this compound Formulations

Polymer Stimulus Formulation Type Key Findings Reference(s)
Carbopol pH Ocular Mini-Tablets, In-situ Gels Can be combined with cellulose derivatives for controlled release. Enhances mucoadhesion in combination with Poloxamer. brieflands.comglobalresearchonline.net
Gellan Gum Ions In-situ Gels, Nanoparticles Forms gels in the presence of tear fluid cations. Nanoparticles showed prolonged release over 12 hours. tandfonline.comijper.org
Poloxamer Temperature In-situ Gels Forms a gel at body temperature, prolonging drug contact time. Combination with chitosan enhances drug transport. turkjps.orgtandfonline.com
Hydrogel-Forming Polysaccharides (Sodium Alginate, Xanthan Gum, Guar Gum)

Micro- and Nano-particulate Drug Delivery Systems

Particulate systems, including microspheres and nanoparticles, offer a promising approach for the controlled and targeted delivery of this compound. These systems can protect the drug from degradation, improve its bioavailability, and provide sustained release over extended periods.

Microspheres are spherical microparticles ranging in size from 1 to 1000 micrometers, in which the drug is either dissolved or dispersed within a polymer matrix.

Fabrication: A common method for fabricating this compound microspheres is the ionotropic gelation technique, which is valued for its simplicity and mild processing conditions. jddtonline.info Another technique employed is the double emulsion solvent evaporation method, particularly for biodegradable polymers like PLGA. jazindia.com Research has also explored the use of a blend of poly(lactic-co-glycolic) acid (PLGA) and polylactic acid (PLA) to fabricate microspheres. nih.gov

Release Kinetics: The release of this compound from microspheres is often characterized by a biphasic pattern: an initial burst release followed by a sustained release phase. The initial burst is attributed to the drug adsorbed on the surface of the microspheres, while the sustained release is due to the diffusion of the drug through the polymer matrix and the degradation of the polymer itself. tandfonline.com Studies have shown that this compound microspheres can provide sustained release for periods ranging from 7 hours to over 90 days, depending on the polymer composition and fabrication method. jddtonline.infonih.gov For instance, microspheres made from a blend of PLGA 502H and PLA have been shown to deliver this compound continuously for 107 days. tandfonline.com The release kinetics can be modeled using mathematical equations, such as first-order and Higuchi models, to understand the underlying release mechanisms. sphinxsai.com

Table 3: Research Findings on this compound Microspheres

Polymer(s) Fabrication Method Size Range Key Release Characteristics Reference(s)
Sodium Alginate Ionotropic Gelation 400-900 µm Sustained release of 92.15% over 7 hours. jddtonline.info
PLGA/PLA Blend Double Emulsion Not specified Continuous release for over 107 days. nih.govtandfonline.com
PLGA Double Emulsion Solvent Evaporation 1-12 µm Extended release from hydrogel-loaded microspheres up to 24 hours. jazindia.com

Nanoparticles are solid colloidal particles with a size range of 10 to 1000 nanometers. They offer advantages over microspheres, including improved tissue penetration and cellular uptake.

Chitosan Nanoparticles: Chitosan, a cationic biopolymer, is widely used for nanoparticle formulations due to its mucoadhesive properties, biodegradability, and low toxicity. tandfonline.com this compound-loaded chitosan nanoparticles have been prepared using methods like desolvation and ionic gelation. dergipark.org.trinnovareacademics.inresearchgate.net These nanoparticles have been explored for prolonged ocular delivery of this compound, with studies showing sustained release for up to 24 hours. researchgate.net The drug release rate can be modulated by factors such as the molecular weight of chitosan and the degree of cross-linking. researchgate.net

Hyaluronic Acid Formulations: Hyaluronic acid (HA), a naturally occurring polysaccharide, is often used to modify the surface of nanoparticles to enhance their mucoadhesiveness and targeting capabilities. researchgate.net Chitosan nanoparticles coated with hyaluronic acid have been developed for this compound delivery. tandfonline.comtandfonline.com These HA-coated nanoparticles have demonstrated improved mucoadhesiveness and have shown a significant reduction in intraocular pressure compared to uncoated nanoparticles and plain drug solutions. tandfonline.comresearchgate.net

Characterization: The characterization of this compound nanoparticles involves the evaluation of several parameters. Particle size and polydispersity index (PDI) are crucial for determining the stability and in vivo fate of the nanoparticles. For instance, one study reported nanoparticles with a diameter of 175.417 ± 3.144 nm and a PDI of 0.346 ± 0.031. dergipark.org.tr Zeta potential measurements provide information about the surface charge of the nanoparticles, which influences their interaction with biological membranes. A positive zeta potential, as seen in chitosan nanoparticles, is beneficial for ocular delivery due to electrostatic interactions with the negatively charged mucin layer of the cornea. dergipark.org.tr Encapsulation efficiency, which is the percentage of drug successfully entrapped within the nanoparticles, is another critical parameter. Studies have reported encapsulation efficiencies ranging from 17.42 ± 0.02% to 35.23 ± 4.55% for different this compound nanoparticle formulations. dergipark.org.trinnovareacademics.in

Table 4: Research Findings on this compound Nanoparticles

Polymer(s) Formulation Type Particle Size Encapsulation Efficiency Key Findings Reference(s)
Chitosan Nanoparticles 118-203 nm Not specified Sustained release for up to 24 hours, dependent on chitosan molecular weight and cross-linking. researchgate.net
Chitosan, Sodium Alginate Nanoparticles 200.47 ± 4.20 nm 35.23 ± 4.55 % Optimized formulation with specific polymer concentrations. innovareacademics.in
Chitosan, Acacia Gum Nanoparticles 175.417 ± 3.144 nm 17.42 ± 0.02 % Enhanced skin penetration compared to unencapsulated drug. dergipark.org.tr
Chitosan, Hyaluronic Acid Coated Nanoparticles Not specified Not specified Hyaluronic acid coating improved mucoadhesiveness and therapeutic efficacy. tandfonline.comtandfonline.comresearchgate.net
Niosomes and Proniosomal Gel Systems

Niosomes, which are vesicles composed of non-ionic surfactants, have been investigated as carriers to enhance the ocular delivery of this compound. These systems can entrap both hydrophilic and lipophilic drugs, protecting them from degradation and improving their bioavailability. japsonline.com Research has shown that niosomal formulations of this compound can offer sustained drug release. For instance, formulations prepared by the thin film hydration method using various non-ionic surfactants like Span and Tween series with cholesterol have demonstrated high entrapment efficiency and prolonged release profiles. researchgate.net One study reported that niosomes composed of Span 60 or a mixture of Span 60 and Tween 40 achieved entrapment efficiencies of 94.6% and 98.8%, respectively. researchgate.net These formulations sustained the release of this compound for up to 24 hours. researchgate.net Another study found that bioadhesive niosomal delivery systems could extend drug release for over 10 hours. nih.gov

Proniosomes are dry, free-flowing granular products that, upon hydration, readily form niosomes. bsmiab.org This approach overcomes issues of physical instability associated with niosome dispersions, such as aggregation and fusion. bsmiab.org Proniosomal gels are semisolid formulations that can be topically applied and form niosomes in situ. A study on this compound-loaded proniosomal gel using a coacervation phase separation method showed promising results for ocular delivery. jpionline.org These gels, which can be formulated with thermosensitive polymers like Chitosan, can be administered as a liquid that then gels at physiological temperature, providing a sustained release platform. jpionline.org The transformation from a proniosome to a niosome can be triggered by hydration with an aqueous medium. ijpsjournal.com

The composition of these vesicular systems is critical. They are typically composed of non-ionic surfactants (e.g., Span 60, Brij 72, Tween 80), cholesterol, and lecithin. jpionline.org The choice of surfactant and its ratio to cholesterol significantly influences the entrapment efficiency and drug release characteristics of the resulting niosomes. researchgate.netnih.gov

Ocular Inserts and Film Formulations

Ocular inserts and films represent a significant advancement in delivering this compound, aiming to overcome the poor bioavailability of conventional eye drops. globalresearchonline.net These solid or semisolid devices are designed for placement in the cul-de-sac of the eye to provide a controlled and sustained release of the drug directly at the site of action. rjptonline.org Various research efforts have focused on developing these formulations to prolong the contact time with the corneal surface, thereby enhancing therapeutic efficacy. researchgate.net The use of polymeric matrices, both erodible and non-erodible, is central to these delivery systems. globalresearchonline.net Studies have demonstrated that these inserts can release this compound in a controlled manner over extended periods, ranging from hours to even days, which can improve patient compliance by reducing the frequency of administration. globalresearchonline.netcore.ac.uk For example, a polymeric intracameral device showed sustained release of this compound for up to 13 weeks in rabbit eyes. nih.gov

Polymer Selection and Film Properties (HPMC, EC, Eudragit, MC, HPC, PVP)

The choice of polymer is a critical determinant of the physicochemical properties and drug release profile of ocular inserts. A variety of polymers have been utilized in the formulation of this compound ocular films, including:

Hydroxypropyl Methylcellulose (B11928114) (HPMC): A water-soluble, biocompatible polymer known for its bioadhesive and viscosity-enhancing properties. nih.govmdpi.com It is frequently used to form the drug reservoir or as a rate-controlling membrane. globalresearchonline.netcore.ac.uk HPMC can form clear, stable gels and films, facilitating slow drug release. mdpi.com

Ethyl Cellulose (EC): A water-insoluble polymer often used as a rate-controlling membrane to sustain drug release. globalresearchonline.netnih.govtandfonline.com It can be combined with hydrophilic polymers to modulate the release rate. core.ac.uk

Eudragit: A family of acrylic copolymers with varying permeability. Eudragit RL 100 and Eudragit RS 100 are commonly used in ocular formulations. globalresearchonline.netresearchgate.nettandfonline.com They are often blended with other polymers to achieve desired release kinetics. tandfonline.comresearchgate.net For instance, a formulation with Eudragit RL 100 (10%) demonstrated sustained drug release over 8 hours. rjptonline.org

Methyl Cellulose (MC): A water-soluble cellulose ether used for its gelling and viscosity-enhancing properties. researchgate.netnih.govtandfonline.com

Hydroxypropyl Cellulose (HPC): A water-soluble, thermoplastic polymer used in the formulation of ocular inserts. globalresearchonline.netresearchgate.nettandfonline.com Its inclusion can significantly improve the drug release rate from matrices containing less permeable polymers like Eudragit RL100. tandfonline.com

Polyvinylpyrrolidone (PVP): A hydrophilic polymer that can be incorporated into films to modify properties like moisture absorption. researchgate.nettandfonline.com Films composed of PVP tend to be hydrophilic and absorb water. researchgate.net

The mechanical and physicochemical properties of these films, such as thickness, weight uniformity, folding endurance, surface pH, and moisture absorption, are thoroughly evaluated to ensure they are suitable for ocular use. globalresearchonline.netrjptonline.org For example, studies have shown that films can be formulated to be strong, elastic, and have a smooth surface with a pH compatible with the ocular environment. rjptonline.org

In Vitro Release and Permeation Studies from Inserts

In vitro release and permeation studies are essential for characterizing the performance of this compound ocular inserts. These studies are typically conducted using diffusion cells, such as a Franz diffusion cell, with a semi-permeable membrane separating the insert from a receptor medium (e.g., isotonic phosphate (B84403) buffer pH 7.4). rjptonline.orgresearchgate.net

Research has shown that the release of this compound from these inserts can be sustained over various durations. For example, one study reported that a formulation containing Eudragit RL 100 released 95.33% of the drug after 8 hours. rjptonline.org Another study involving various polymer combinations found that some formulations could sustain release for up to 120 hours. tandfonline.com The release kinetics are often analyzed using mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release, which is often found to be diffusion-controlled. rjptonline.orgresearchgate.net

Permeation studies, often conducted ex vivo using freshly excised animal corneas (e.g., bovine cornea), provide insight into the drug's ability to penetrate the corneal barrier. researchgate.netresearchgate.net The permeability coefficient is a key parameter derived from these studies and has been shown to be dependent on the type of polymer used in the formulation. researchgate.net Generally, formulations with more soluble polymers exhibit higher permeability coefficients. researchgate.net One study incorporating a nanodispersion of the drug into a polymeric ocular film demonstrated greater permeation across a bovine cornea compared to a conventional eye drop solution. researchgate.net

The following table summarizes findings from various in vitro release studies of this compound from ocular inserts:

Formulation/Polymer SystemRelease DurationPercentage ReleasedRelease Kinetics/ModelReference
Eudragit RL 100 (10%)8 hours95.33%Korsmeyer-Peppas rjptonline.org
HPC/ERL100 (5:1)120 hoursNot specifiedNot specified tandfonline.com
HPMC/EC/Eudragit RS 10024 hours88.93%Zero-order core.ac.uk
HPMC/EC24 hoursNot specifiedZero-order researchgate.net
Cross-linked insert with Eudragit RL-10011 hours89.53%Not specified researchgate.net
In Situ Gelling Systems for Ocular Administration

In situ gelling systems for ocular administration are advanced drug delivery platforms that are instilled as a liquid and undergo a phase transition to a gel in the eye's cul-de-sac. globalresearchonline.net This transition can be triggered by changes in temperature, pH, or the presence of ions in the tear fluid. tandfonline.com This approach aims to increase the precorneal residence time of the formulation, thereby enhancing bioavailability and providing a sustained release of this compound. tandfonline.com

Polymers are the cornerstone of these systems. Common polymers include:

Poloxamers (e.g., Pluronic F-127): These are thermosensitive polymers that are liquid at refrigerated temperatures and gel at physiological eye temperature. tandfonline.com

Chitosan: This is a pH-sensitive polymer that gels at the slightly alkaline pH of tear fluid and also acts as a permeation enhancer. tandfonline.com

Hydroxypropyl Methylcellulose (HPMC) and Methylcellulose (MC): These are often used as viscosity-enhancing agents in combination with primary gelling polymers. tandfonline.comtandfonline.com

Research has explored various combinations of these polymers for this compound delivery. For instance, a system based on Pluronic F-127 and chitosan was developed to leverage both temperature and pH triggers for gelation. tandfonline.com Another study evaluated the effect of adding thickening agents like Methylcellulose to a Poloxamer (PF127) base. tandfonline.com The viscosity of these formulations was found to increase with higher concentrations of PF127 and with the addition of MC. tandfonline.com The slowest drug release was observed from a 15% PF127 formulation containing 3% methylcellulose. tandfonline.com Niosomes have also been incorporated into in situ gels, combining the advantages of vesicular carriers with the prolonged residence time of gels. japsonline.com

Strategies for Modulating Drug Release and Bioavailability

Impact of Polymer Concentration and Physicochemical Properties on Release Kinetics

The concentration and inherent physicochemical properties of polymers used in ocular inserts and films are primary factors that control the release kinetics of this compound. By carefully selecting and adjusting these parameters, formulations can be designed to achieve a specific, desired release profile.

The concentration of the polymer directly influences the structure and density of the matrix in which the drug is embedded. An increase in the concentration of a hydrophobic or less permeable polymer generally leads to a decrease in the drug release rate. tandfonline.com This is because a denser polymer network creates a more tortuous path for the drug to diffuse through, thereby slowing its release. For example, studies have shown that as the ratio of polymers like Eudragit RL100 increases in a formulation, there is a corresponding decrease in drug release. tandfonline.com This effect is attributed to the increased hydrophobicity and reduced solubility of the ocular insert. tandfonline.com

Conversely, incorporating hydrophilic polymers or increasing their concentration can enhance the rate of drug release. Hydrophilic polymers absorb water, swell, and create channels within the matrix, facilitating faster drug diffusion. Research has confirmed that the inclusion of Hydroxypropyl Cellulose (HPC) in a matrix with Eudragit RL100 significantly improves the drug release rate. tandfonline.com Similarly, in mini-tablet formulations, the presence of cellulose derivatives like Hydroxyethyl Cellulose (HEC) and Carboxymethyl Cellulose (CMC) resulted in a rapid drug release. nih.gov

The following table illustrates the effect of polymer type and concentration on drug release:

Polymer SystemObservationEffect on ReleaseReference
Increasing ratio of ERL100 polymerLowering of drug releaseSlower Release tandfonline.com
Inclusion of HPC in ERL100 matrixSignificantly improved drug release rateFaster Release tandfonline.com
HEC and CMC in mini-tabletsQuick drug releaseFaster Release nih.gov
15% PF127 with 3% MethylcelluloseSlowest drug release among tested formulationsSlower Release tandfonline.com

The physicochemical properties of the polymers, such as solubility, hydrophilicity/hydrophobicity, and molecular weight, are intrinsically linked to their effect on release kinetics. Water-insoluble polymers like Ethyl Cellulose (EC) are effective in retarding drug release and are often used to create rate-controlling membranes. nih.gov Water-soluble polymers like HPMC and PVP, on the other hand, tend to facilitate faster release unless used at very high concentrations where their high viscosity can slow down diffusion. researchgate.nettandfonline.com The interplay between different polymers in a blend is a key strategy for fine-tuning the release profile to meet therapeutic needs. tandfonline.com

Diffusion and Erosion Controlled Release Mechanisms

The release of this compound from various pharmaceutical formulations is often governed by a combination of diffusion and erosion mechanisms. In hydrophilic polymer matrix systems, drug release is a complex process involving solvent penetration, polymer swelling, drug dissolution and diffusion, and matrix erosion.

Diffusion-controlled release relates to the transport of the drug from the dosage form into the surrounding medium based on a concentration gradient. As the distance for diffusion increases, the release rate tends to decrease, a phenomenon often described by Higuchi's square-root kinetics. asiapharmaceutics.info Research on hydrogel membranes containing this compound has shown that the in vitro release profiles can be effectively modeled by the Higuchi equation, indicating a diffusion-controlled process. asiapharmaceutics.info The diffusional exponent "n" derived from the Korsmeyer-Peppas model provides further insight into the release mechanism. For many this compound hydrogel formulations, "n" values between 0.463 and 1.032 suggest an anomalous transport mechanism, which is a coupling of Fickian diffusion and polymer chain relaxation or erosion. asiapharmaceutics.info This indicates that drug release is not solely dependent on diffusion but is also influenced by the erosion of the polymer matrix. asiapharmaceutics.infoijbpr.com

Erosion-controlled release occurs as the polymer matrix physically degrades and dissolves over time, liberating the entrapped drug. This mechanism is particularly relevant for biodegradable polymers. Studies on sustained-release matrix tablets have demonstrated that the release process involves anomalous diffusion, which is a combination of diffusion and erosion. ijpscr.info In some nanofiber-based systems, drug release is characterized by an initial burst effect, attributed to the drug on the nanofiber surface, followed by a controlled release pattern governed by both erosion and diffusion. nih.gov The modeling of release data from some bicomponent electrospun fibers loaded with this compound suggested a three-stage release mechanism: an initial dissolution stage, followed by desorption and diffusion through water-filled pores, and finally, control by polymer degradation. uc.pt

The interplay between diffusion and erosion is critical in achieving a desired sustained-release profile for this compound. For instance, in some matrix tablets, a combination of hydrophilic and hydrophobic polymers is used to modulate these two mechanisms, extending the drug release over a period of up to 12 hours. ijbpr.com The release kinetics from these systems often follow a non-Fickian (anomalous) diffusion pattern, confirming the dual role of diffusion and erosion. ijbpr.com

Table 1: Drug Release Kinetics of this compound from Various Formulations

Formulation Type Polymer(s) Release Mechanism Key Findings Reference
Hydrogel Membranes Gelatin, PVA, Chitosan Anomalous Transport (Diffusion & Erosion) 'n' values from 0.463 to 1.032. asiapharmaceutics.info
Sustained-Release Matrix Tablets HPMC K100M, HPMC K15M Anomalous Diffusion (Diffusion & Erosion) Extended release for 10 hours. ijpscr.info
Sustained-Release Matrix Tablets HPMC, Ethyl Cellulose Non-Fickian (Anomalous) Diffusion Release extended up to 12 hours. ijbpr.com
Bicomponent Electrospun Fibers PCL, Lu Dissolution, Diffusion, Polymer Degradation Three-stage release mechanism identified. uc.pt

Prodrug Design for Enhanced Bioavailability (Mechanistic)

The design of prodrugs for this compound is a key strategy to overcome its inherent limitations in ocular drug delivery, primarily its low lipophilicity which hinders corneal absorption. nih.gov Prodrugs are chemically modified, inactive derivatives of a drug molecule that, upon administration, undergo enzymatic or chemical conversion in the body to release the active parent drug. mdpi.com This approach aims to improve the physicochemical properties of the drug, such as solubility and permeability, thereby enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

For timolol, which possesses a hydroxyl group, esterification with various aliphatic or aromatic acids is a common prodrug strategy. nih.gov This chemical modification increases the lipophilicity of the molecule. The enhanced lipophilicity facilitates greater penetration across the lipophilic corneal epithelium. nih.gov Research has shown that ester prodrugs of timolol exhibit increased corneal penetration compared to the parent drug. nih.gov

However, the design of a successful timolol prodrug involves a delicate balance. While increased lipophilicity enhances corneal absorption, it can also lead to increased systemic absorption through the highly vascularized conjunctiva, potentially negating the benefit of localized delivery. nih.gov Furthermore, the stability of the ester linkage in the ophthalmic formulation is a critical challenge. The prodrug must remain stable in the dosage form but be efficiently cleaved by esterases present in the eye to release the active timolol. nih.gov

Novel formulation strategies are being explored to optimize the delivery of timolol prodrugs. These include encapsulation in liposomes and the development of hydrogels. nih.gov For example, a liposomal formulation of a timolol prodrug demonstrated enhanced drug action and retention time compared to conventional eye drops. nih.gov Similarly, hydrogel formulations have shown the potential for sustained reduction of intraocular pressure. nih.gov

Table 2: Properties of Timolol and its Ester Prodrugs

Compound Partition Coefficient (log P) Half-life (in buffer) Key Characteristic Reference
Timolol -0.04 (at physiological pH) - Low lipophilicity nih.gov
Timolol Esters Increased compared to Timolol Varies Enhanced corneal penetration nih.gov

Permeation Enhancer Research and Mechanism of Action

Permeation enhancers are chemical substances that temporarily and reversibly increase the permeability of biological membranes, such as the skin or cornea, to facilitate drug absorption. latticescipub.comnih.gov For a hydrophilic drug like this compound, these enhancers are crucial for improving its passage through the lipid-rich epithelial barriers. latticescipub.com The primary mechanisms by which permeation enhancers work include disrupting the highly organized lipid structure of the stratum corneum or corneal epithelium, interacting with intracellular proteins, and improving the partitioning of the drug into the membrane. latticescipub.comnih.gov

Research into permeation enhancers for this compound has explored various classes of compounds. Surfactants like Tween 80 and Span 80 have been incorporated into transdermal patch formulations to improve drug release. These enhancers can act by fluidizing the lipid bilayers of the membrane, thereby reducing the barrier function. Cationic surfactants such as cetylpyridinium (B1207926) chloride (CPC) have been shown to promote the corneal permeation of this compound without causing significant damage to the corneal tissue. nih.gov

The mechanism of action of permeation enhancers is multifaceted. Some enhancers, like certain essential oils, are believed to extract lipids from the stratum corneum and disrupt the hydrogen bonds between ceramides, leading to a more fluid lipid layer. japer.in This alteration of the barrier structure creates pathways for the drug to permeate more easily. The ideal permeation enhancer should be non-toxic, non-irritating, pharmacologically inert, and compatible with the drug and other excipients in the formulation. japer.in Its effect should also be transient, allowing the barrier to fully recover its normal function after the drug has been absorbed. nih.gov

Table 3: Examples of Permeation Enhancers Used in this compound Formulations

Enhancer Formulation Type Proposed Mechanism of Action Reference
Tween 80 Transdermal Patch Disruption of lipid structure researchgate.net
Span 80 Transdermal Patch Disruption of lipid structure researchgate.net
Cetylpyridinium Chloride (CPC) Ophthalmic Formulation Promotes corneal permeation nih.gov
Basil Oil Transdermal Delivery Lipid extraction and fluidization japer.in

Process Optimization and Scalability in Formulation Development

Ion Gelation Method for Microsphere Preparation

The ionotropic gelation method is a widely used technique for preparing microspheres for sustained drug release, valued for its simplicity, mild processing conditions, and scalability. jddtonline.inforesearcher.life This method is particularly suitable for encapsulating drugs like this compound into biodegradable polymers such as sodium alginate. jddtonline.infojddtonline.info The process involves the interaction of a polyelectrolyte (e.g., sodium alginate) with a counter-ion (e.g., calcium chloride) to induce cross-linking and the formation of a gel matrix. researcher.life

In the preparation of this compound microspheres, a solution of sodium alginate containing the dissolved drug is extruded, typically as droplets, into a solution of calcium chloride. jddtonline.inforesearcher.life The calcium ions diffuse into the alginate droplets, cross-linking the polymer chains and forming insoluble calcium alginate microspheres that entrap the this compound. jddtonline.info The characteristics of the resulting microspheres, such as particle size, drug content, and entrapment efficiency, are influenced by process parameters like the concentration of the polymer and the cross-linking agent. jddtonline.inforesearchgate.net For instance, studies have shown that increasing the concentration of sodium alginate can lead to higher drug content in the microspheres. jddtonline.infojddtonline.info The prepared microspheres typically range in size from 400 to 900 μm and can achieve high entrapment efficiencies, with some optimized batches reaching 88.83%. jddtonline.infojddtonline.info These microspheres have demonstrated the ability to provide sustained drug release over several hours. jddtonline.infojddtonline.info

The ion gelation method has also been applied to the preparation of nanoparticles using polymers like chitosan and pectin. researchgate.net Optimization of the formulation parameters, such as the concentrations of pectin, calcium chloride, and chitosan, is crucial for achieving the desired nanoparticle characteristics. researchgate.net

Table 4: Parameters in Ion Gelation for this compound Microspheres

Parameter Effect on Microspheres Example Reference
Sodium Alginate Concentration Increased concentration leads to higher drug content. - jddtonline.infojddtonline.info
Calcium Chloride Concentration Influences cross-linking density and particle size. Factor in optimization studies. researchgate.net
Chitosan Concentration Affects particle size and polydispersity index. Factor in optimization studies. researchgate.net

Solvent Casting Method for Film Preparation

The solvent casting method is a common and straightforward technique for preparing thin polymeric films for drug delivery, including ocular inserts containing this compound. globalresearchonline.netnih.govrjptonline.org The process involves dissolving the film-forming polymer(s) and the drug in a suitable solvent to form a homogenous solution. rjptonline.org This solution is then cast onto a flat, non-stick surface and the solvent is allowed to evaporate slowly and uniformly, leaving behind a thin, drug-loaded film.

Various polymers have been utilized in the solvent casting of this compound films, including cellulose derivatives like hydroxypropyl methylcellulose (HPMC) and ethyl cellulose, as well as biocompatible polymers like hyaluronic acid (HA) and sodium alginate. globalresearchonline.netnih.govrjptonline.org Plasticizers, such as polyethylene (B3416737) glycol (PEG) or glycerin, are often added to the formulation to improve the flexibility and mechanical properties of the film. rjptonline.org

The properties of the resulting films, such as thickness, tensile strength, mucoadhesion, and drug release profile, are influenced by the choice of polymers, the drug-to-polymer ratio, and the type and concentration of the plasticizer. globalresearchonline.netnih.gov For example, films made with HA have shown remarkable swelling capacity and elasticity, making them suitable for controlled ocular drug delivery, while HPMC produces stronger films. nih.gov The drug is often present in an amorphous state within the polymer matrix, which can enhance its dissolution rate. nih.gov The solvent casting method allows for the preparation of films with uniform drug distribution, as confirmed by techniques like IR mapping. nih.gov

Table 5: Components in Solvent Casting for this compound Films

Component Role Examples Reference
Film-Forming Polymer Forms the matrix of the film. HPMC, Hyaluronic Acid, Sodium Alginate, Eudragit globalresearchonline.netnih.govrjptonline.org
Drug Active pharmaceutical ingredient. This compound nih.govrjptonline.org
Solvent Dissolves the polymer and drug. Water, Acetone
Plasticizer Improves film flexibility. Glycerin, Polyethylene Glycol (PEG), Dibutyl Phthalate rjptonline.org

Statistical Design of Experiments (e.g., Box-Behnken Design) for Optimization

Statistical design of experiments (DoE) is a powerful tool for the systematic optimization of pharmaceutical formulations and processes. The Box-Behnken design is a type of response surface methodology that is particularly efficient for exploring the relationships between multiple process variables and one or more response variables. innovareacademics.in This design is useful for optimizing formulations with a smaller number of experimental runs compared to other designs like full factorial designs. innovareacademics.in

In the context of this compound formulation development, the Box-Behnken design has been employed to optimize the preparation of nanoparticles. benthamscience.com For instance, a study might investigate the effects of independent variables such as the concentrations of different polymers and cross-linking agents on dependent variables (responses) like particle size, entrapment efficiency, and polydispersity index. researchgate.net The design allows for the fitting of a quadratic model to the experimental data, which can then be used to identify the optimal levels of the independent variables to achieve the desired responses. innovareacademics.in

The use of DoE, such as the Box-Behnken or factorial designs, enables a more thorough understanding of the formulation process. researchgate.net It helps in identifying significant factors and their interactions that affect the quality attributes of the final product. researchgate.net For example, a 2^3 factorial design was used to optimize this compound-loaded nanoparticles prepared by the ionic gelation method, studying the effects of pectin, calcium chloride, and chitosan concentrations. researchgate.net The analysis of variance (ANOVA) of the results from these designs can confirm the significance of the model and the individual factors. researchgate.net This systematic approach to optimization is crucial for developing robust and reproducible manufacturing processes for novel this compound drug delivery systems. innovareacademics.inbenthamdirect.com

Table 6: Application of Box-Behnken Design in Formulation Optimization

Formulation Independent Variables (Factors) Dependent Variables (Responses) Goal of Optimization Reference
This compound Nanoparticles Polymer concentrations, Cross-linker concentration Particle Size, Entrapment Efficiency, Polydispersity Index To find the optimal formulation with desired nanoparticle characteristics. researchgate.netbenthamscience.com
Itraconazole Proniosomes HLB, Surfactant:Cholesterol ratio, Lecithin ratio Entrapment Efficiency, Vesicle Size, Zeta Potential To obtain an optimized formula with high entrapment and desired vesicle properties. innovareacademics.in

Structural Activity Relationship Sar and Computational Chemistry Studies

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies are broadly categorized as either ligand-based or structure-based. Both have been instrumental in the study of β-blockers like Timolol (B1209231).

Ligand-based drug design is employed when the structure of the therapeutic target (the receptor) is unknown. It relies on analyzing a series of molecules known to be active and identifying the common structural features, or pharmacophores, responsible for their biological effects. Quantitative Structure-Activity Relationship (QSAR) is a primary example of a ligand-based method. openbioinformaticsjournal.com It aims to build a mathematical correlation between the chemical structures of compounds and their biological activities. For β-adrenergic antagonists, ligand-based approaches have identified key molecular features necessary for receptor blockade. researchgate.net

Structure-based drug design (SBDD) , conversely, depends on the known three-dimensional structure of the biological target, which is typically a protein or enzyme. iucr.org This approach has become increasingly powerful with advancements in techniques like X-ray crystallography and cryo-electron microscopy, which have successfully resolved the structures of many G protein-coupled receptors (GPCRs), including the β-adrenergic receptors (βARs) that Timolol targets. iucr.orgacs.org Knowing the receptor's structure allows for the computational "docking" of potential ligands into the binding site to predict their affinity and orientation. nih.gov This iterative process of designing, synthesizing, and testing compounds based on how they fit into the receptor's binding pocket can significantly accelerate drug discovery. iucr.orgresearchgate.net The availability of multiple co-crystal structures for targets like the β2-adrenergic receptor (β2AR) allows for a comprehensive mapping of the ligand-binding pocket. iucr.orgnih.gov

Molecular Docking and Dynamics Simulations of Timolol Maleate (B1232345) Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as Timolol, and its receptor at an atomic level. nih.gov Docking predicts the preferred orientation and binding affinity of a molecule when it binds to a receptor, while MD simulations provide insights into the dynamic nature of this interaction over time, assessing the stability of the receptor-ligand complex. mdpi.comresearchgate.net These methods have been widely applied to β-adrenergic receptors to understand ligand recognition and to screen for new potential modulators. nih.govmdpi.com

The modeling of the Timolol-receptor complex is informed by high-resolution crystal structures of the β2-adrenergic receptor. nih.gov Studies using these structures have identified the key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding. Timolol, as an aryloxypropanolamine derivative, interacts with a well-defined binding pocket within the transmembrane helices of the β-adrenergic receptor. rsc.org

Key interactions typically involve:

Hydrogen Bonds: The hydroxyl group on the propanolamine (B44665) side chain of Timolol forms critical hydrogen bonds with specific residues, such as Aspartate (Asp) and Asparagine (Asn), in the binding pocket. For instance, in the β2AR, a key interaction occurs with Asp113 in transmembrane helix 3 (TM3).

Hydrophobic Interactions: The tertiary-butyl group and the thiadiazole ring of Timolol engage in hydrophobic and van der Waals interactions with nonpolar residues in the receptor, which contributes significantly to its binding affinity.

Aromatic Interactions: The morpholino-thiadiazole moiety can participate in stacking interactions with aromatic residues like Phenylalanine (Phe) within the binding site.

Molecular docking studies have successfully reproduced the binding pattern of ligands like Timolol within the β-adrenergic receptor's binding site. nih.gov The table below summarizes some of the key interacting residues in the β2-adrenergic receptor for Timolol and other β-blockers.

Amino Acid ResidueTransmembrane Helix (TM)Type of InteractionInteracting Moiety on Timolol
Asp113TM3Hydrogen Bond / IonicAmine group
Asn312TM7Hydrogen BondHydroxyl group
Phe290TM6Hydrophobic / AromaticThiadiazole ring
Val114TM3HydrophobicTertiary-butyl group
Ser204 / Ser207TM5Hydrogen BondHydroxyl group

A ligand can exist in numerous different spatial arrangements, or conformations, due to the rotation around its single bonds. drugdesign.org Conformational analysis is the study of these different arrangements and their relative energies. The conformation that a drug adopts when it binds to its receptor (the "bioactive conformation") may not be its lowest energy conformation in solution. drugdesign.org

Computational methods are used to generate and evaluate a wide range of possible conformations for Timolol. Following this, energy minimization procedures are applied to refine these structures into more stable, lower-energy states. drugdesign.org In the context of docking, once an initial pose of Timolol is placed in the receptor's binding site, energy minimization is used to optimize the geometry of the entire receptor-ligand complex, resolving any unfavorable steric clashes and maximizing favorable interactions. researchgate.net This process is governed by force fields, such as AMBER, which are collections of equations and parameters that calculate the potential energy of a system of atoms. nih.gov Molecular dynamics simulations further explore the conformational landscape, simulating the movements of the atoms over time and providing a more realistic view of the complex's flexibility and stability. biorxiv.org

Receptor-Ligand Complex Modeling

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

QSAR represents a powerful approach to formalize the relationship between a molecule's structure and its biological activity in a mathematical model. openbioinformaticsjournal.com The fundamental principle is that the variations in the biological activity of a group of compounds are correlated with changes in their molecular features, which can be quantified by physicochemical descriptors. openbioinformaticsjournal.com

To build a QSAR model, one must first calculate a set of numerical values, or "descriptors," that characterize the physicochemical properties of the molecules. These descriptors can be broadly classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (its affinity for fatty environments), most commonly represented by the logarithm of the partition coefficient (log P).

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its connectivity and branching.

For antianginal drugs, including β-blockers like Timolol, studies have shown that lipophilicity is a critical factor governing their activity, followed by steric properties. researchgate.net For instance, hydrophobicity, often measured as ClogP, has been identified as a key variable in models predicting the extent of binding of β-adrenergic antagonists to human serum albumin. ebi.ac.uk The table below lists some key physicochemical descriptors and their relevance to the biological activity of β-blockers.

Descriptor ClassExample DescriptorRelevance to Biological Activity
HydrophobicLogP / CLogPInfluences membrane permeability, receptor binding, and distribution. researchgate.net
StericMolar Refractivity (MR)Relates to the volume of the molecule and how it fits into the receptor binding site. researchgate.net
ElectronicHammett Constant (σ)Describes the electron-donating or withdrawing nature of substituents, affecting binding interactions.
TopologicalWiener IndexQuantifies the molecular branching and overall shape. openbioinformaticsjournal.com

Once descriptors are calculated for a set of compounds with known activities, statistical methods are used to build a predictive model. Simple linear regression or more complex machine learning algorithms like support vector machines (SVM) can be employed. nih.gov The goal is to create a robust equation that can accurately predict the activity of new, untested compounds based solely on their structure.

QSAR models have been successfully developed for β-adrenergic antagonists to predict their binding affinities. ebi.ac.uk These models undergo rigorous validation to ensure their predictive power, using techniques such as cross-validation and external test sets. ebi.ac.ukarvojournals.org For example, QSAR models for β-blockers have achieved high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a strong correlation and predictive ability. ebi.ac.uk A model with a good q² (e.g., > 0.6) is generally considered to have good predictive power. ebi.ac.uk Such models have also been developed to predict other properties, like the binding of drugs to melanin, a characteristic relevant to Timolol's ocular use. acs.orgresearchgate.net

The table below summarizes the performance of representative QSAR models for predicting binding affinity.

Model TargetCompound ClassStatistical MethodCorrelation Coefficient (r²)Predictive Power (q²)Reference
Human Serum Albumin Bindingβ-adrenergic antagonistsLinear Regression≥ 0.80≥ 0.62 ebi.ac.uk
Human Serum Albumin BindingDiverse DrugsSupport Vector Machine (SVM)0.94Not Reported (Test set r² = 0.89) nih.gov
Melanin BindingDiverse CompoundsQSARNot ReportedReported as predictive acs.orgresearchgate.net

In Vitro and Preclinical Model System Research on Timolol Maleate

Cell Culture Models for Receptor Activity and Signaling Pathway Investigation

Mammalian Cell Lines Expressing Beta-Adrenergic Receptors

Timolol (B1209231) maleate's interaction with beta-adrenergic receptors has been extensively studied using various mammalian cell lines. These in vitro models are crucial for dissecting the molecular mechanisms of action, binding affinities, and downstream signaling pathways.

Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells are frequently employed due to their robust growth characteristics and the ability to be genetically modified to express specific receptor subtypes. For instance, studies have utilized these cell lines to investigate the binding affinity of timolol to β1- and β2-adrenergic receptors. Research has shown that timolol is a non-selective beta-adrenergic receptor antagonist with high affinity for both β1 and β2 receptors, with Ki values of 1.97 nM and 2.0 nM, respectively. selleckchem.com

Furthermore, these cell lines are instrumental in elucidating the signaling pathways affected by timolol. For example, upon stimulation with a beta-adrenergic agonist like isoproterenol (B85558), cells expressing beta-receptors typically exhibit an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The antagonistic effect of timolol is demonstrated by its ability to inhibit this isoproterenol-stimulated cAMP production.

In addition to CHO and HEK293 cells, other cell lines such as the human non-small cell lung cancer cell lines A549 and H1299 have been used to study the effects of timolol. mdpi.com In these cells, timolol was found to reduce the number and area of cell colonies, although it was less potent compared to other beta-blockers like propranolol (B1214883) and betaxolol. mdpi.com These studies highlight the utility of cancer cell lines in exploring the broader pharmacological profile of timolol beyond its primary use.

Keratinocyte cell lines have also been used to investigate the effects of timolol on cell migration, a critical process in wound healing. plos.org These studies have shown that beta-adrenergic receptor blockade by timolol can influence keratinocyte migration, suggesting a role for beta-blockers in dermatological applications. plos.org

Interactive Table: Timolol Maleate (B1232345) Activity in Mammalian Cell Lines

Cell Line Receptor(s) Studied Key Finding
CHO, HEK293 β1/β2-adrenergic Non-selective antagonist with high affinity (Ki = 1.97 nM for β1, 2.0 nM for β2). selleckchem.com
A549, H1299 Beta-adrenergic Reduced cell colony formation. mdpi.com
Keratinocytes Beta-adrenergic Modulates cell migration. plos.org

Primary Cell Cultures for Metabolic and Transport Studies

Primary cell cultures offer a more physiologically relevant model for studying the metabolism and transport of timolol maleate compared to immortalized cell lines. These cells are directly isolated from tissues and retain many of their in vivo characteristics for a limited time.

Human corneal epithelial cells (HCE-T) are a key in vitro model for assessing ocular drug absorption. nih.govresearchgate.net Studies have used HCE-T cells to investigate the permeability of timolol. nih.gov These models have demonstrated that cell layers with high transepithelial electrical resistance (TEER), an indicator of tight barrier function, show permeability properties similar to excised corneal tissue. nih.gov For instance, HCE-T cell models have been deemed appropriate for assessing the corneal permeability of drugs like timolol. nih.gov

The transport of timolol has been compared with other substances, such as mannitol (B672) and testosterone, to understand its permeation characteristics across corneal cell layers. nih.gov These studies help in predicting the in vivo ocular absorption of timolol.

While specific studies on timolol metabolism in primary hepatocytes were not found in the search results, it is known that timolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.net Therefore, primary human hepatocytes would be the ideal in vitro system to study the metabolic pathways of timolol and potential drug-drug interactions involving the CYP2D6 enzyme.

Interactive Table: Permeability Studies with this compound in Corneal Cell Models

Cell Model Key Parameter Measured Finding
Human Corneal Epithelial (HCE-T) Cells Transepithelial Electrical Resistance (TEER) and Permeability Models with high TEER exhibit barrier properties similar to excised cornea, suitable for permeability studies. nih.govresearchgate.net
Excised Bovine Cornea Permeability Comparison Used as a benchmark to validate the permeability data obtained from cell culture models. nih.gov

In Vitro Phototoxicity Assessment using Fibroblast Cell Lines

The potential for a substance to become toxic upon exposure to light, known as phototoxicity, can be assessed using in vitro models. For timolol, this has been investigated using fibroblast cell lines.

A study utilizing BALB/c 3T3 mouse fibroblasts examined the phototoxic potential of timolol. nih.govresearchgate.net This research demonstrated that timolol has UV/VIS absorptive properties and can generate reactive oxygen species (ROS) upon irradiation. nih.govresearchgate.net The co-treatment of fibroblasts with timolol and UV/VIS light resulted in decreased cell viability, particularly at drug concentrations higher than 50 µg/mL. nih.govresearchgate.net The study employed multiple assays, including the MTT, Neutral Red Uptake (NRU), and Live/Dead tests, to confirm the phototoxic effects. nih.govresearchgate.net These findings indicate that timolol is potentially phototoxic. nih.govresearchgate.net

Interactive Table: In Vitro Phototoxicity of this compound

Cell Line Assay(s) Key Finding
BALB/c 3T3 Mouse Fibroblasts MTT, NRU, Live/Dead Co-treatment with timolol and UV/VIS light inhibited cell viability, especially at concentrations >50 µg/mL, indicating potential phototoxicity. nih.govresearchgate.net

Isolated Organ and Tissue Perfusion Studies

Cardiac Tissue Responsiveness and Electrophysiological Studies

Isolated organ preparations, such as the Langendorff-perfused heart, are invaluable for studying the direct effects of drugs on cardiac tissue without the influence of systemic physiological factors.

Studies on isolated heart preparations have been used to characterize the cardiac effects of timolol. As a non-selective beta-blocker, timolol is expected to reduce heart rate and cardiac contractility by blocking β1-adrenergic receptors in the heart. openveterinaryjournal.com Research has shown that ophthalmic timolol can be systemically absorbed and lead to cardiovascular effects, including a reduction in resting and maximal exercise heart rate. nih.gov

In a study on rabbits with experimentally induced dilated cardiomyopathy (DCM), 0.5% this compound eye drops significantly reduced the heart rate in both DCM models and healthy rabbits. openveterinaryjournal.com Interestingly, in the DCM models, there was a significant elevation in fractional shortening and ejection fraction at various time points after administration. openveterinaryjournal.com

While direct electrophysiological studies on isolated cardiac tissue with timolol were not detailed in the provided search results, the observed effects on heart rate in animal models and humans strongly suggest a direct action on the electrical conduction system of the heart. openveterinaryjournal.comnih.gov Beta-blockade is known to slow the sinus rate and atrioventricular conduction.

Interactive Table: Cardiac Effects of this compound in Preclinical Models

Model System Parameter(s) Measured Key Finding
Rabbit DCM Model Heart Rate, Mean Arterial Pressure, Echocardiography Significant reduction in heart rate in both DCM and healthy rabbits; increased ejection fraction in DCM models. openveterinaryjournal.com
Healthy Human Volunteers Heart Rate, Oxygen Consumption Ophthalmic timolol significantly decreased resting and maximal exercise heart rate and reduced oxygen consumption at maximal exercise. nih.gov

Smooth Muscle Contractility and Relaxation Mechanism Studies

The effects of timolol on smooth muscle have been investigated in various isolated tissue preparations. As a non-selective beta-blocker, timolol can influence smooth muscle tone by blocking β2-adrenergic receptors, which are involved in relaxation.

The relaxation and contraction of trabecular meshwork (TM) cells, which have smooth-muscle-like properties, are important in regulating aqueous humor outflow and intraocular pressure. aboonline.org.br While the primary mechanism of timolol in reducing intraocular pressure is by decreasing aqueous humor formation, its effects on the trabecular meshwork have also been considered. nih.govfda.gov The actomyosin (B1167339) system in the TM is responsible for its contractile properties, and relaxation of the TM can increase aqueous outflow. aboonline.org.br

Studies on vascular smooth muscle have shown that β2-receptor blockade can lead to an increase in peripheral vascular resistance. selleckchem.com This is because beta-2 stimulation normally causes vasodilation. Therefore, blocking these receptors with a non-selective antagonist like timolol would inhibit this relaxation.

The Rho/Rho kinase (ROCK) signaling pathway is a key regulator of smooth muscle contraction. mdpi.com While the interaction of timolol with this pathway is not direct, studies have investigated the combined effects of ROCK inhibitors and timolol. For example, ROCK inhibitors were found to reduce the intraocular penetration of timolol, possibly due to increased systemic elimination through the conjunctival vasculature. aboonline.org.br

Interactive Table: Effects of this compound on Smooth Muscle

Tissue/Cell Type Pathway/Mechanism Studied Key Finding
Trabecular Meshwork (TM) Aqueous Humor Outflow Regulation Relaxation of TM cells, which have smooth-muscle-like properties, can increase aqueous outflow. aboonline.org.br
Vascular Smooth Muscle β2-Adrenergic Receptor Blockade Blockade can lead to an increase in peripheral vascular resistance. selleckchem.com
Conjunctival Vasculature Drug Penetration ROCK inhibitors, which cause vasodilation, can reduce the intraocular penetration of timolol. aboonline.org.br

Animal Model Research for Pharmacokinetic and Pharmacodynamic Profiling

Bioavailability and Distribution Studies in Various Species (e.g., Rabbits, Rats)

The bioavailability and distribution of this compound have been extensively studied in various animal models, providing crucial pharmacokinetic data. Following oral administration, timolol is rapidly and almost completely absorbed. nih.govglobalresearchonline.net In rats and dogs, peak plasma concentrations of radiolabeled timolol were observed 1-2 hours after oral administration. nih.gov The oral bioavailability in humans is approximately 50%, indicating significant first-pass metabolism. aapharma.cafda.gov

After topical ocular administration in rabbits, timolol is absorbed into the anterior chamber, reaching mean peak concentrations in the aqueous humor within 30 minutes. fda.govjppres.com Studies in albino rabbits have shown the ocular bioavailability of timolol to be between 1.22% and 1.51%. uef.fi The drug is distributed to various ocular tissues, including the conjunctiva, cornea, iris, and sclera. drugbank.com In rats receiving topical timolol, concentrations were found in the cornea, iris, vitreous, and retina. researchgate.net Notably, studies in pigmented rabbits have demonstrated that timolol exhibits prolonged retention in and slow elimination from the iris and ciliary body, suggesting significant binding to melanin. novartis.com

Systemically, after absorption, timolol distributes to several organs. In animal studies, the highest concentrations were found in the small intestine, kidney, and liver. aapharma.cahres.ca In dogs, the concentration of timolol in the cerebrospinal fluid was about one-third of the corresponding plasma concentration. hres.ca When administered to pregnant rats, timolol was found to cross the placenta, with concentrations detected in the placenta and the whole fetus. aapharma.cahres.ca It is also secreted into the milk of nursing rats. hres.ca

The plasma protein binding of timolol is relatively low, reported to be less than 10% by equilibrium dialysis and around 60% by ultrafiltration. nih.gov The apparent volume of distribution in humans is approximately 1.3 to 1.7 L/kg.

Interactive Data Table: Pharmacokinetic Parameters of Timolol in Various Species

SpeciesRoute of AdministrationPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Ocular BioavailabilityKey Distribution Sites
Rabbit Topical Ocular2.47 µg/mL (Aqueous Humor) fda.gov30 minutes fda.gov1.22% - 1.51% uef.fiAqueous Humor, Iris, Ciliary Body fda.govnovartis.com
Rat OralNot specified1-2 hours nih.govNot applicableSmall Intestine, Kidney, Liver aapharma.cahres.ca
Dog OralNot specified1-2 hours nih.govNot applicableKidney, Liver, CSF nih.govhres.ca

Excretion Pattern Analysis in Animal Models

Studies in animal models have elucidated the excretion pathways of this compound. The primary route of elimination for timolol and its metabolites is through the kidneys. nih.govaapharma.ca

In rats, following an oral dose, approximately 58% of the administered radioactivity was excreted in the urine and 26% in the feces. nih.gov After intravenous administration in rats, 50% of the dose was found in the urine and 28% in the feces, which suggests significant biliary excretion. nih.gov In dogs, about 68% of an oral dose was excreted in the urine and 19% in the feces within 72 hours. nih.gov

Timolol undergoes extensive metabolism, and a significant portion of the drug is excreted as metabolites. nih.gov In humans, approximately 20% of an oral dose is excreted unchanged in the urine. aapharma.canovartis.com The remainder is eliminated as various metabolites. hres.ca The plasma half-life of timolol has been reported to be approximately 2.5 to 5 hours in humans. In rats, the plasma half-life is considerably shorter, at around 28 minutes, while in dogs it is about 48 minutes. nih.gov

Receptor Occupancy and Functional Response Studies in Vivo

In vivo studies in animal models have confirmed the potent beta-adrenergic receptor blocking activity of this compound. Timolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 receptors. globalresearchonline.netselleckchem.com This blockade is competitive in nature. selleckchem.com

In rats, dogs, and cats, dl-timolol maleate was shown to be a potent inhibitor of cardiovascular beta-adrenergic receptors that are activated by isoproterenol or adrenergic nerve stimulation. nih.gov It was found to be approximately three times more potent than propranolol when administered intravenously in suppressing isoproterenol-induced tachycardia. nih.gov Studies have also demonstrated that timolol effectively inhibits hydrocarbon-epinephrine induced arrhythmias in dogs. aapharma.ca

The functional response to this receptor occupancy is a reduction in heart rate and cardiac output. selleckchem.com In the eye, the blockade of beta-adrenergic receptors in the ciliary body is thought to decrease the production of aqueous humor, leading to a reduction in intraocular pressure. nih.gov The interaction of timolol with the beta-adrenergic stimulant isoproterenol has been studied to assess its ability to block beta-adrenergic receptors in the eye. nih.gov

Pharmacodynamic studies have correlated plasma concentrations of timolol with its beta-blocking effects. The extent to which timolol occupies beta-receptors in circulating plasma has been shown to predict the intensity of its beta-blocking effects. nih.gov In vivo receptor occupancy assays are utilized to understand the pharmacokinetic and pharmacodynamic relationship of drug candidates like timolol. meliordiscovery.com

Ocular Irritancy Potential in Animal Models (Focus on methodology, not clinical outcome)

The potential for ocular irritation of this compound formulations has been assessed in animal models, primarily using the Draize rabbit eye test. researchgate.netscielo.breuropa.eu This standardized method involves the instillation of a test substance into the conjunctival sac of a rabbit's eye, followed by observation of the cornea, iris, and conjunctiva for signs of irritation at specific time points (e.g., 24, 48, and 72 hours). scielo.brtaylorandfrancis.com

The methodology involves a scoring system where the severity of any observed changes, such as redness, swelling, and discharge in the conjunctiva, opacity in the cornea, and inflammation in the iris, is graded numerically. taylorandfrancis.com For instance, a common scoring system ranges from 0 (no irritation) to higher values indicating increasing severity of the reaction. researchgate.nettaylorandfrancis.com The total Draize score is calculated based on these individual assessments. taylorandfrancis.com

In studies evaluating novel formulations of timolol, such as rapidly dissolving solid ocular matrices or nanofiber inserts, the Draize test is a standard component of the preclinical safety evaluation. researchgate.netnih.gov For example, a piece of a nanofiber insert containing timolol was placed in the cul-de-sac of a rabbit's eye, and the eye was observed for signs of irritation over several days. nih.gov Slit-lamp biomicroscopy is often used for a more detailed examination of the ocular structures during these assessments. researchgate.netuantwerpen.be These studies aim to ensure that new delivery systems for timolol are well-tolerated and non-irritating to the ocular surface. researchgate.netnih.gov

Drug Interaction Research: Molecular and Mechanistic Perspectives

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another agent. For timolol (B1209231), the most significant pharmacokinetic interactions are centered around its metabolism by cytochrome P450 enzymes and its interplay with drug transporters.

Cytochrome P450 Enzyme Inhibition and Induction Studies

The primary route of metabolism for timolol is through the hepatic cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov Specifically, CYP2D6 is the main enzyme responsible for metabolizing timolol, with a minor contribution from CYP2C19. drugbank.comnih.gov This metabolic pathway is a critical determinant of timolol's plasma concentration and, consequently, its systemic effects.

Inhibition of CYP2D6 can lead to a significant increase in timolol plasma levels, potentially causing enhanced pharmacological effects and adverse reactions. nih.govaoa.org Co-administration of potent CYP2D6 inhibitors can result in clinically significant drug-drug interactions. tandfonline.comnih.gov For instance, oral terbinafine, a potent inhibitor of CYP2D6, can inhibit the metabolism of timolol, leading to significant beta-blockade that may cause hypotension and bradycardia. uspharmacist.com Similarly, cimetidine, another CYP2D6 inhibitor, has been shown to increase the degree of beta-blockade when administered with timolol ophthalmic solution. nih.gov

Conversely, the induction of CYP2D6 can decrease timolol's plasma concentration, potentially reducing its therapeutic efficacy. While less commonly documented than inhibition, this mechanism is a theoretical possibility with potent CYP2D6 inducers. The genetic polymorphism of the CYP2D6 enzyme also plays a crucial role. aoa.org Individuals who are "poor metabolizers" due to their genetic makeup may experience exaggerated effects from standard doses of timolol, mimicking the effect of a potent CYP2D6 inhibitor. aoa.orgtandfonline.com

Table 1: Impact of CYP2D6 Modulators on Timolol Pharmacokinetics

Modulator Type Example Agents Effect on Timolol Metabolism Clinical Consequence
Inhibitors Terbinafine, Cimetidine, Quinidine, Abiraterone, Adagrasib Decreased Increased plasma concentration, potential for enhanced beta-blockade (e.g., bradycardia, hypotension) drugbank.comtandfonline.comnih.govuspharmacist.com
Inducers Rifampin (potent inducer of various CYPs) Increased (theoretically) Decreased plasma concentration, potential for reduced therapeutic effect drugbank.com
Genetic Polymorphism (Poor Metabolizers) Individuals with non-functional CYP2D6 alleles Decreased Higher plasma concentrations and increased risk of adverse effects aoa.orgtandfonline.com

Drug Transporter Modulation and Efflux Pump Interactions

The role of drug transporters, such as P-glycoprotein (P-gp), in the disposition of timolol is an area of ongoing research. P-glycoprotein, an efflux pump encoded by the ABCB1 gene, actively transports a wide variety of drugs out of cells, thereby influencing their absorption and distribution. drugbank.comjacc.org

In vitro data suggest that timolol is a substrate for P-gp. jacc.orgdrugbank.com This implies that its transport across biological membranes, such as the intestinal epithelium and the blood-brain barrier, could be modulated by P-gp inhibitors or inducers. For example, inhibitors of P-gp could potentially increase the systemic absorption of orally administered timolol or enhance its penetration into the central nervous system. Some studies have explored the use of P-gp modulators to alter the ocular absorption of timolol. mdpi.com

However, the clinical significance of these interactions is not as well-established as those involving CYP2D6. While some cardiovascular drugs like verapamil (B1683045) and carvedilol (B1668590) are known P-gp inhibitors, their specific impact on timolol's pharmacokinetics via this mechanism requires further investigation. jacc.org

Table 2: Investigated Interactions of Timolol with Drug Transporters

Transporter Interaction Type Potential Modulators Investigated Outcome
P-glycoprotein (P-gp) Substrate Verapamil, Carvedilol, Grapefruit juice components Altered absorption and distribution; in vitro studies show potential for modulation jacc.orgmdpi.com

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when one drug modifies the pharmacological effect of another without altering its concentration. For timolol, these interactions primarily involve its activity at beta-adrenergic receptors and its influence on downstream signaling pathways.

Synergistic and Antagonistic Receptor Binding Dynamics

Timolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1- and β2-adrenergic receptors. selleckchem.comnih.gov This blockade prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to its therapeutic effects, such as reduced heart rate and intraocular pressure. drugbank.comselleckchem.com

Synergistic Interactions: When co-administered with other drugs that have similar effects, timolol can lead to an additive or synergistic response. For example, using timolol with other systemic beta-blockers or with calcium channel blockers like verapamil can result in enhanced negative chronotropic (heart rate slowing) and inotropic (cardiac contractility reducing) effects, increasing the risk of significant bradycardia and hypotension. medscape.comhres.ca Similarly, combining timolol with catecholamine-depleting drugs such as reserpine (B192253) can potentiate these effects. nih.gov

Antagonistic Interactions: Conversely, the effects of timolol can be opposed by beta-adrenergic agonists. For instance, drugs like albuterol, a β2-agonist used for asthma, will have their bronchodilatory effects diminished by the β2-blocking action of timolol. medscape.com Similarly, the cardiac-stimulating effects of dobutamine, a β1-agonist, can be antagonized by timolol. medscape.com

The stereochemistry of timolol is also relevant, with the (S)-isomer being significantly more active than the (R)-isomer. mdpi.com Research has shown that the l-form of timolol binds stereospecifically to beta-adrenergic receptors, unlike its d-isomer. nih.gov

Table 3: Receptor-Mediated Pharmacodynamic Interactions of Timolol

Interacting Drug Class Mechanism Clinical Outcome Example Drugs
Systemic Beta-Blockers Additive beta-blockade Enhanced risk of bradycardia, hypotension drugs.com Metoprolol, Propranolol (B1214883)
Calcium Channel Blockers Synergistic negative chronotropic and inotropic effects Increased risk of atrioventricular block and heart failure medscape.com Verapamil, Diltiazem
Beta-Adrenergic Agonists Pharmacodynamic antagonism at β-receptors Reduced efficacy of the agonist medscape.com Albuterol, Dobutamine
Epinephrine Unopposed alpha-adrenergic stimulation due to beta-blockade Potential for hypertension followed by bradycardia medscape.commims.com Epinephrine

Cross-Talk with Other Signaling Pathways and Cellular Responses

The blockade of beta-adrenergic receptors by timolol initiates a cascade of intracellular events. The binding of an agonist to a beta-adrenergic receptor typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). genome.jp Timolol, by blocking the receptor, prevents this increase in cAMP. nih.gov

This primary mechanism can have broader consequences due to the extensive cross-talk between the cAMP pathway and other major signaling cascades, such as those involving calcium ions (Ca2+) and protein kinase C (PKC). nih.govgenome.jp For example, cAMP levels can influence intracellular calcium homeostasis, which is a critical regulator of numerous cellular processes, including muscle contraction and neurotransmission. genome.jp

Environmental Fate and Degradation Research of Timolol Maleate

Photolytic and Hydrolytic Degradation Studies

The breakdown of timolol (B1209231) maleate (B1232345) due to light (photolysis) and water (hydrolysis) has been investigated under various stress conditions. These studies are essential for determining the compound's persistence in aquatic environments exposed to sunlight.

Forced degradation studies have shown that timolol maleate is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. scirp.org Under photolytic stress, degradation of 12% to 13.04% has been observed. scirp.orgresearchgate.net One study found that after 35 hours of UV/VIS irradiation, this compound degraded by 82.38% to 98.13%, depending on the pH of the solution. nih.gov The degradation was observed to follow pseudo-first-order kinetics. nih.gov

Hydrolytic degradation has been examined across a range of pH levels. In acidic conditions, degradation of approximately 10.32% to 20% has been reported. scirp.orgresearchgate.net Alkaline conditions appear to be more detrimental, with degradation reported to be around 12.22% and in some cases as high as 40%. scirp.orgresearchgate.net Two degradation products were specifically observed under alkaline stress. sphinxsai.com Neutral conditions, such as thermal degradation, showed a lower level of degradation at about 1.49%, though another study reported 20% degradation. scirp.orgresearchgate.net Oxidative stress also significantly impacts this compound, with degradation reaching up to 19.21%. scirp.org

These studies utilize techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and UV-spectrophotometry to separate and quantify the parent drug and its degradation products. scirp.orgsphinxsai.com The successful separation of degradation products from the active drug confirms the stability-indicating nature of these analytical methods. scirp.org

Table 1: Summary of Forced Degradation Studies on this compound

Degradation Condition Percentage of Degradation Reference
Photolytic 12% - 13.04% scirp.orgresearchgate.net
82.38% - 98.13% (after 35h UV/VIS) nih.gov
Hydrolytic (Acidic) ~10.32% - 20% scirp.orgresearchgate.net
Hydrolytic (Alkaline) ~12.22% - 40% scirp.orgresearchgate.net
Oxidative ~19.21% scirp.org
Thermal ~1.49% - 20% scirp.orgresearchgate.net

Microbial Degradation and Bioremediation Potential

Research into the microbial degradation of this compound is an emerging area. While specific studies focusing solely on the bioremediation of timolol are not extensively detailed in the provided results, the general principle of using microorganisms to break down pharmaceutical compounds is a well-established field of study. For instance, the use of Bacillus sp. has been noted in the degradation of other complex organic molecules, suggesting a potential avenue for future research into timolol bioremediation. science.gov The development of pH-sensitive hydrogels for drug delivery has also involved studies on their biodegradation using methods like soil burial, which indicates an intersection between material science and environmental degradation research. researchgate.net Further research is necessary to identify specific microbial strains capable of metabolizing this compound and to understand the enzymatic pathways involved.

Environmental Monitoring and Presence in Aquatic Systems (Analytical Method Development)

The presence of pharmaceutical residues, including this compound, in wastewater and other environmental compartments is a growing concern. tandfonline.comresearchgate.net To monitor for these residues, sensitive and accurate analytical methods are essential.

Several analytical techniques have been developed and validated for the determination of this compound in various matrices, including environmental water samples. tandfonline.comresearchgate.net High-performance liquid chromatography (HPLC) is a commonly used method, often in combination with UV detection. nih.gov The United States Pharmacopeia (USP) specifies an HPLC method for its assay. For instance, a green HPLC method using a BDS Hypersil phenyl column and a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer has been developed for the simultaneous estimation of tafluprost (B1681877) and timolol. nih.gov Another RP-HPLC method utilized a C18 column with a mobile phase of phosphate buffer and methanol (B129727). sphinxsai.com

Beyond chromatography, electrochemical methods have also been explored. A study reported a differential pulse anodic stripping voltammetry (DP-ASV) method using a bare glassy carbon electrode for the trace determination of this compound in environmental water samples and biological fluids. tandfonline.comresearchgate.net This method demonstrated good accuracy and reliability, with a limit of detection (LOD) of 2.7 x 10⁻⁷ mol L⁻¹ and a limit of quantitation (LOQ) of 8.99 x 10⁻⁷ mol L⁻¹. tandfonline.comresearchgate.net

Capillary electrophoresis (CE) is another technique that has been developed for the determination of timolol, particularly in biological samples like urine. ulisboa.pt These analytical methods are crucial for monitoring the environmental levels of this compound and for assessing the effectiveness of wastewater treatment processes in removing this compound.

Table 2: Analytical Methods for the Determination of this compound

Analytical Technique Matrix Key Findings Reference
RP-HPLC with UV detection Pharmaceutical Ophthalmic Dosage Form Successful separation of timolol from degradation products. scirp.org
Green HPLC with UV detection Eye Drops Simultaneous estimation of tafluprost and timolol in less than 6 minutes. nih.gov
Differential Pulse Anodic Stripping Voltammetry (DP-ASV) Wastewater, Biological Fluids LOD: 2.7 x 10⁻⁷ mol L⁻¹; LOQ: 8.99 x 10⁻⁷ mol L⁻¹. tandfonline.comresearchgate.net
Capillary Electrophoresis (CE) Urine Method developed for determination of timolol in neonatal urine. ulisboa.pt
RP-HPLC Bulk and Finished Product LOD: 0.724 µg/ml; LOQ: 2.19 µg/ml. sphinxsai.com

Future Directions and Emerging Research Areas for Timolol Maleate

Integration of Systems Pharmacology and Multi-Omics Technologies

The traditional "one-target, one-drug" paradigm is evolving towards a more holistic approach known as systems pharmacology. This methodology integrates multi-omics data—such as genomics, proteomics, and metabolomics—to understand the complex interactions of a drug within a biological system. For Timolol (B1209231) Maleate (B1232345), this approach holds the potential to unravel the full spectrum of its physiological effects beyond simple beta-receptor blockade.

Uncovering Complex Mechanisms: The precise mechanism by which timolol reduces intraocular pressure (IOP) is still not fully understood. drugbank.commdpi.com Systems pharmacology, by analyzing large-scale biological data, can help construct comprehensive network models of how timolol influences cellular pathways in the eye. This could elucidate its impact on aqueous humor dynamics, cellular signaling cascades in the trabecular meshwork, and ciliary body function. mdpi.comnih.gov

Personalized Medicine: Multi-omics technologies can identify genetic and molecular signatures that predict a patient's response to Timolol Maleate. By integrating genomic data (identifying variations in genes like CYP2D6 which metabolizes timolol) with proteomic and metabolomic profiles, researchers can identify biomarkers for efficacy and tailor treatment strategies for individual patients. nih.govappleacademicpress.com

Identifying New Targets: A systems-level analysis may reveal previously unknown molecular targets of timolol, potentially explaining some of its other observed effects and suggesting new therapeutic indications.

Research in this area aims to move beyond a singular focus on IOP reduction and build a comprehensive understanding of how this compound interacts with the complex biological system of the eye.

Development of Bio-Inspired and Biomimetic Drug Delivery Systems

A significant challenge in ocular therapeutics is achieving sustained and targeted drug delivery, thereby improving bioavailability and patient compliance while minimizing systemic exposure. mdpi.com Bio-inspired and biomimetic systems, which emulate natural structures and processes, represent a promising frontier for this compound delivery. researchgate.net

Advanced Contact Lenses: Researchers are developing novel soft contact lenses as drug delivery systems. mdpi.com One innovative example is a flexible biomimetic contact lens (FBCL) inspired by the structure and motion of fish dorsal fins. nih.gov This device features deformable microstructures that store this compound and release it in a sustained manner upon contact with the cornea. nih.gov This approach not only extends the drug's action time but can also be designed to respond to changes in intraocular pressure. nih.gov

Stimuli-Responsive Hydrogels: Hydrogels are being extensively studied for ocular drug delivery. mdpi.com Bio-inspired hydrogels, such as those made from elastin-like and silk-like polymers, can be designed to be liquid at cooler temperatures (for easy instillation) and transform into a gel at physiological eye temperature. mdpi.com This in-situ gelling provides a sustained-release reservoir for this compound. mdpi.comresearchgate.net

Molecular Imprinting: This technique involves creating polymer matrices with molecular cavities specifically shaped to recognize and bind this compound. mdpi.com This "imprinting" enhances the drug-loading capacity of materials like hydrogels and contact lenses and allows for more controlled and extended release profiles. mdpi.comresearchgate.net

The table below summarizes findings from research on novel delivery systems for this compound.

Delivery SystemCore TechnologyKey Research FindingReference
Flexible Biomimetic Contact Lens (FBCL)Inspired by fish dorsal fins; deformable microstructures for drug storage and release.Achieves non-invasive, sustained ocular drug delivery; can respond to IOP changes. nih.gov
Stimuli-Responsive HydrogelsElastin-like and silk-like polymers that undergo a sol-to-gel transition at physiological temperature.Facilitate drug incorporation at low temperatures and provide sustained release when used topically. mdpi.com
Molecularly Imprinted HydrogelsPolymer modification to create specific binding sites for timolol.Increases drug affinity, enhances loading potential, and extends delivery time. mdpi.com
Vitamin E Barrier in Contact LensesIncorporation of Vitamin E into silicone hydrogel contact lenses to create a barrier.Increased the release duration of timolol from 1 hour to 25 hours. mdpi.com

These bio-inspired systems aim to overcome the limitations of conventional eye drops, which have a bioavailability of less than 5%, by increasing the drug's residence time on the ocular surface. mdpi.comresearchgate.net

Artificial Intelligence and Machine Learning Applications in Drug Design and Delivery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating drug discovery, optimizing development, and enhancing delivery systems. jetir.orgijper.org These computational tools are being applied to this compound research to analyze complex datasets and predict outcomes, saving time and resources. researchgate.net

Formulation Optimization: AI algorithms, particularly artificial neural networks (ANNs), can be used to model and predict the properties of new drug formulations. ijper.orgresearchgate.net For instance, researchers have successfully used ANNs and other multivariate methods to analyze and determine the concentration of this compound in complex mixtures, ensuring the quality and stability of pharmaceutical formulations. patsnap.com This approach can be extended to optimize the development of novel delivery systems, such as nanoparticles or hydrogels, by predicting factors like particle size and drug entrapment efficiency. researchgate.net

Predictive Modeling: ML can be employed to analyze vast amounts of clinical and preclinical data to identify patterns and predict the therapeutic efficacy of new this compound delivery systems. mdpi.com By integrating data from various sources, AI can help design more efficient clinical trials and accelerate the transition from lab to clinic. researchgate.net

De Novo Design and Drug Repurposing: In the broader sense, AI can screen massive virtual libraries of compounds to identify new molecules with potential beta-blocking activity or other desired effects. mdpi.com It can also analyze biological data to suggest new therapeutic uses for this compound by identifying unexpected drug-target interactions, a process known as drug repurposing. researchgate.net

The integration of AI and ML offers powerful tools to refine existing this compound therapies and discover novel therapeutic strategies. jetir.orgmdpi.com

Exploration of Novel Mechanisms of Action Beyond Beta-Blockade

While this compound's primary role is lowering IOP through beta-blockade, emerging research suggests it may possess other clinically relevant mechanisms of action. mdpi.comnih.gov Investigating these non-canonical pathways could unlock new therapeutic applications and provide a more complete understanding of its effects.

Neuroprotection: A significant area of interest is the potential neuroprotective effect of this compound in glaucoma. imrpress.com Glaucoma is a neurodegenerative disease characterized by the death of retinal ganglion cells (RGCs). nih.govresearchgate.net Some studies suggest that beta-blockers may have effects beyond IOP reduction that help protect these cells. Research comparing timolol with other agents like brimonidine (B1667796) has been conducted to parse out IOP-independent neuroprotective effects. nih.govmedscape.orgreviewofoptometry.com One study found that a combination of bimatoprost (B1667075) and timolol offered neuroprotective effects in a rat model of glaucoma, improving RGC count and reducing apoptotic signaling, though the underlying mechanism requires further investigation. imrpress.com

Anti-angiogenesis and Apoptosis Induction: In the context of treating infantile hemangiomas, timolol's mechanism is thought to involve more than just vasoconstriction. ijdvl.com It is believed to inhibit angiogenesis (the formation of new blood vessels) by downregulating factors like vascular endothelial growth factor (VEGF) and to induce apoptosis (programmed cell death) in capillary endothelial cells. nih.govijdvl.com These mechanisms, while explored for hemangiomas, could have implications for other conditions and warrant further study. medicaljournals.seturkjpediatr.org

The table below highlights key findings related to Timolol's novel mechanisms.

Investigated MechanismConditionKey Research FindingReference(s)
NeuroprotectionGlaucomaA fixed-dose combination with bimatoprost showed neuroprotective effects in a chronic rat model, reducing RGC loss and apoptotic signaling. imrpress.com
NeuroprotectionLow-Pressure GlaucomaA major clinical trial (LoGTS) compared brimonidine to timolol to assess visual field preservation, aiming to distinguish IOP-lowering from potential neuroprotective effects. nih.govresearchgate.netmedscape.org
Anti-angiogenesis & ApoptosisInfantile HemangiomaBelieved to inhibit tumor growth by inhibiting angiogenesis and inducing apoptosis of capillary endothelial cells. nih.govijdvl.com

Further research into these non-beta-blockade mechanisms could significantly expand the therapeutic utility of this compound and refine its use in both existing and new clinical contexts.

Q & A

Basic Research Questions

Q. How can researchers validate an RP-HPLC method for quantifying Timolol Maleate in novel formulations?

  • Methodological Answer : Validation should follow ICH guidelines, including parameters like linearity, precision, accuracy, and sensitivity. For example, linearity can be established using a calibration curve (e.g., 5–50 µg/mL), with correlation coefficients ≥0.998. Precision is tested via intra-day and inter-day repeatability (RSD <2%). Accuracy is confirmed through spike-and-recovery experiments (98–102% recovery). Limit of detection (LOD) and quantification (LOQ) are derived from the linearity plot’s standard deviation and slope .

Q. What methodological approaches are used to determine the stability of this compound ophthalmic solutions under varying storage conditions?

  • Answer : Stability studies often employ UV-spectrophotometry (e.g., λ = 295 nm) to monitor degradation. The "initial average rate method" predicts shelf-life by plotting degradation rates at elevated temperatures (e.g., 40°C, 60°C) and extrapolating to room temperature using the Arrhenius equation. For example, a 0.5% solution showed a predicted shelf-life of 70 days at 25°C vs. 1.2 years at 5°C . Accelerated stability testing under ICH Q1A guidelines is recommended for regulatory compliance .

Q. How can enantiomeric purity of this compound be ensured during synthesis?

  • Answer : Asymmetric synthesis using chiral catalysts (e.g., (S)-proline derivatives) ensures enantioselectivity. Post-synthesis, crystallization in water yields (S)-Timolol hemihydrate with >99.6% enantiomeric excess (e.e.). Characterization via differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and NMR confirms purity. Optical rotation ([α]D²⁵ = –11.7° to –12.5°) must align with pharmacopeial standards .

Advanced Research Questions

Q. What strategies improve ocular bioavailability of this compound while minimizing systemic absorption?

  • Answer : Surface-modified solid lipid nanoparticles (SLNs) enhance corneal permeation. For example, SLNs with phospholipid coatings (particle size: 37–47 nm) sustain drug release (>44% encapsulation efficiency) and reduce systemic clearance. In vitro studies using bioengineered human corneas and Franz diffusion cells show sustained permeation vs. aqueous solutions. Co-administration with vasoconstrictors (e.g., phenylephrine) can further reduce conjunctival blood flow, minimizing systemic uptake .

Q. How do Rho-associated kinase (ROCK) inhibitors alter the ocular pharmacokinetics of this compound?

  • Answer : ROCK inhibitors (e.g., Y-27632) increase conjunctival vasodilation, accelerating systemic clearance of Timolol. In vivo studies in rabbits show a 30–40% reduction in intraocular tissue concentrations when pretreated with Y-27632. Conversely, phenylephrine (a vasoconstrictor) reverses this effect, highlighting the role of conjunctival microcirculation in drug clearance. Future studies should quantify clearance rates using radiolabeled Timolol .

Q. What analytical techniques are recommended for resolving and quantifying related substances in this compound batches?

  • Answer : HPLC with UV detection (e.g., C18 column, 220 nm) separates impurities like Timolol-related compound A. System suitability requires resolution ≥4.0 between peaks and RSD ≤1.0%. Quantification uses relative response factors (RRFs) from USP standards:
    % Impurity=(rurs)×(CsCu)×100\% \text{ Impurity} = \left( \frac{r_u}{r_s} \right) \times \left( \frac{C_s}{C_u} \right) \times 100

where rur_u, rsr_s are peak responses, and CsC_s, CuC_u are concentrations .

Key Considerations for Experimental Design

  • Impurity Profiling : Use pharmacopeial reference standards (e.g., USP Timolol Related Compound A) for method validation .
  • Formulation Stability : Include forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways .
  • In Vivo Models : Preclinical studies should account for species-specific differences in conjunctival vasculature when extrapolating to humans .

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